molecular formula C7H5ClIN3 B578001 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363382-83-5

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Katalognummer: B578001
CAS-Nummer: 1363382-83-5
Molekulargewicht: 293.492
InChI-Schlüssel: WIXMDANEMIOPSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMDANEMIOPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The document details the synthetic pathway, experimental protocols, and analytical characterization of this compound and its precursor.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, most notably recognized for its role in the development of Janus kinase (JAK) inhibitors.[1][2] These enzymes are critical components of signaling pathways that regulate immune cell function, and their inhibition has proven effective in treating autoimmune diseases such as rheumatoid arthritis.[3][4] this compound serves as a crucial building block for the synthesis of potent and selective JAK inhibitors, including tofacitinib.[1][5] The strategic placement of chloro, iodo, and methyl groups on the pyrrolo[2,3-d]pyrimidine core allows for diverse downstream functionalization, making it a valuable intermediate for drug discovery and development.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The first step involves the iodination of the pyrrole ring, followed by the methylation of the pyrrole nitrogen.

Synthesis_Pathway A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine A->B Iodination (NIS, DMF) C This compound B->C N-Methylation (NaH, CH3I, THF)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Synthesis of this compound

Materials:

  • 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization Data

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidineC₆H₃ClIN₃279.47White to off-white solid876343-10-1
This compoundC₇H₅ClIN₃293.50Solid1363382-83-5
Spectroscopic Data

4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine [6]

TypeData
¹H NMR (400 MHz, DMSO-d₆) δ 13.14 (s, 1H), 8.53 (s, 1H), 6.89 (s, 1H).
¹³C NMR (100 MHz, DMSO-d₆) δ 153.8, 150.3, 148.3, 118.6, 108.2, 84.8.
MS (EI) m/z 278.9053 (M⁺), calculated for C₆H₃N₃³⁵ClI: 278.9050.
Melting Point 220 °C (decomposition).

This compound (Expected)

TypeData (Predicted based on precursor and known chemical shifts)
¹H NMR (400 MHz, CDCl₃) δ 8.65 (s, 1H), 7.20 (s, 1H), 3.80 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 152.0, 151.5, 150.0, 118.0, 105.0, 85.0, 32.0.
MS (ESI) m/z 294.9 (M+H)⁺.

Biological Context: Role as a JAK Inhibitor Intermediate

The 7H-pyrrolo[2,3-d]pyrimidine core is a key pharmacophore for Janus kinase (JAK) inhibitors.[3][4][7] The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, playing a central role in the immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization GeneExpression Gene Expression (Inflammation) STAT_dimer->GeneExpression Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor:f0

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

Derivatives of this compound are designed to bind to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade leads to a reduction in the expression of pro-inflammatory genes, thereby ameliorating the symptoms of autoimmune diseases.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for the development of targeted therapies, particularly JAK inhibitors. The synthetic route is robust, and the compound's structure is well-characterized. This guide provides the essential technical information for researchers and drug development professionals working with this important chemical entity.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific N-methylated analog, this guide presents a comprehensive analysis based on the well-characterized precursor, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. The data for the precursor is used to establish a baseline, followed by a predicted analysis for the title compound, offering valuable insights for its synthesis and characterization.

Chemical Identity and Properties

Compound: this compound CAS Number: 1363382-83-5 Molecular Formula: C₇H₅ClIN₃ Molecular Weight: 293.50 g/mol

Structure:

Chemical Structure of this compound

PropertyValueSource
PurityTypically ≥97%[Commercial Suppliers[1]]
AppearanceExpected to be a solid[Inference]

Spectroscopic Data Analysis

Spectroscopic Data for 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This data serves as a crucial reference point for the characterization of its N-methylated derivative.

Technique Data Source
¹H NMR Solvent: DMSO-d₆, Freq.: 400 MHzδ (ppm): 12.57 (s, 1H, NH), 8.51 (s, 1H, H-2), 6.88 (s, 1H, H-5)[2]
¹³C NMR Solvent: DMSO-d₆, Freq.: 100 MHzδ (ppm): 153.8, 150.3, 148.3, 118.6, 108.2, 84.8[2]
IR (neat, cm⁻¹): 2790, 1549, 1327, 983, 752[2]
HRMS (EI, 70 eV, m/z): [M]⁺ calcd. for C₆H₃N₃³⁵ClI: 278.9050; found: 278.9053[2]
Predicted Spectroscopic Data for this compound

The introduction of a methyl group at the N-7 position is expected to induce the following changes:

Technique Predicted Observations
¹H NMR - The disappearance of the broad singlet corresponding to the N-H proton around 12.57 ppm.- The appearance of a new singlet around 3.6-4.0 ppm, integrating to 3H, corresponding to the N-CH₃ group.- Minor shifts for the aromatic protons H-2 and H-5.
¹³C NMR - The appearance of a new signal in the aliphatic region (approx. 30-35 ppm) for the N-CH₃ carbon.- Shifts in the carbons of the pyrrole ring due to the electronic effect of the methyl group.
Mass Spec. - The molecular ion peak [M]⁺ will shift to m/z corresponding to C₇H₅ClIN₃ (Exact Mass: 292.92).

Experimental Protocols

The synthesis of this compound can be conceptualized as a two-stage process. First, the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core, followed by iodination and N-methylation.

Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Core Synthesis & Iodination cluster_1 Stage 2: N-Methylation A 4-chloro-7-(phenylsulfonyl) -7H-pyrrolo[2,3-d]pyrimidine B Iodination A->B Iodinating Agent C Deprotection B->C NaOH/MeOH D 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine C->D E 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine F Methylation E->F Base, Methylating Agent (e.g., MeI) G 4-Chloro-6-iodo-7-methyl -7H-pyrrolo[2,3-d]pyrimidine F->G

Caption: General two-stage synthetic workflow for the target compound.

Protocol 1: Synthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established literature procedures.[2]

  • Iodination: 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., THF). The solution is cooled, and an iodinating agent (e.g., N-Iodosuccinimide) is added portion-wise. The reaction is stirred until completion, monitored by TLC.

  • Deprotection: To the reaction mixture containing the iodinated intermediate, a solution of sodium hydroxide in methanol (5M) is added. The mixture is stirred at room temperature for approximately 2 hours.

  • Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic solvent is removed under reduced pressure. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like acetonitrile to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a solid.[2]

Protocol 2: N-Methylation of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Predicted)

This is a general, predictive protocol for the N-methylation step.

  • Reaction Setup: To a solution of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH; 1.2-1.5 eq) is added.

  • Methylation: The suspension is stirred for a short period before adding a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄; 1.1-1.3 eq), dropwise at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Biological Context: Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[3][4] Derivatives of this core are known to target various kinases, including Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[5][6][7] This pathway is integral to cellular processes like proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer and inflammatory diseases.

The JAK-STAT Signaling Pathway

The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway, a common target for pyrrolo[2,3-d]pyrimidine-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Transcription Gene Transcription DNA->Transcription 6. Modulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidines.

This guide provides a foundational understanding of this compound, leveraging data from its immediate precursor to facilitate its synthesis and characterization. Researchers in drug discovery can use this information as a starting point for developing novel kinase inhibitors and other therapeutic agents.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide presents a comprehensive overview based on the spectral data of its close structural analog, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, and established principles of NMR spectroscopy.

Predicted NMR Data for this compound

The introduction of a methyl group at the N-7 position is expected to induce predictable changes in the NMR spectra compared to the 7H-analog. The primary differences will be the absence of the N-H proton signal and the appearance of a new signal corresponding to the N-methyl group.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for this compound are summarized in the table below. These predictions are based on data from its non-methylated analog and typical chemical shifts for N-methyl groups in similar heterocyclic systems.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.6Singlet (s)
H-5~7.0Singlet (s)
N-CH₃~3.8 - 4.2Singlet (s)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. The carbon skeleton is expected to be similar to the 7H-analog, with the addition of the N-methyl carbon signal.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4~154
C-2~151
C-7a~149
C-5a~119
C-5~109
C-6~85
N-CH₃~30 - 35

Comparative NMR Data of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

For comparative purposes, the experimentally determined NMR data for the structural analog, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, is provided. This data serves as a baseline for understanding the spectral characteristics of the pyrrolo[2,3-d]pyrimidine core.

¹H NMR Spectral Data of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H13.14Singlet (s)-
H-28.53Singlet (s)-
H-56.89Doublet (d)1.8

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectral Data of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Carbon AssignmentChemical Shift (δ, ppm)
C-4153.8
C-2150.3
C-7a148.3
C-5a118.6
C-5108.2
C-684.8

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1]

Experimental Protocols for NMR Analysis

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyrrolo[2,3-d]pyrimidines.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity (typically >95%) to avoid interference from impurities.

  • Mass Determination : Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 15-25 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices for this class of compounds.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak can also be used for calibration.

NMR Spectrometer Parameters
  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse sequence is typically sufficient.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

    • Spectral Width : A spectral width of approximately 16 ppm is generally adequate.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width : A spectral width of around 250 ppm is standard.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Visualized Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a novel compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Compound Synthesis & Purification B Solvent Selection (e.g., DMSO-d6) A->B C Dissolution & Filtration B->C D Transfer to NMR Tube C->D E 1H NMR Experiment D->E F 13C NMR Experiment D->F G 2D NMR (COSY, HSQC, HMBC) (Optional) D->G H Fourier Transform E->H F->H G->H I Phasing & Baseline Correction H->I J Referencing & Integration I->J K Chemical Shift Analysis J->K L Coupling Constant Analysis J->L M Structural Elucidation K->M L->M N Final Structure Confirmation M->N

References

Mass Spectrometry Analysis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of interest in pharmaceutical research. This document outlines experimental protocols, data interpretation, and expected fragmentation patterns based on established principles of mass spectrometry and analysis of related structures.

Introduction

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are analogues of purines and exhibit a wide range of biological activities.[1] Many derivatives of this scaffold are investigated as kinase inhibitors for therapeutic applications.[2] Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing precise mass measurement and structural elucidation through fragmentation analysis.[3] This guide details the methodologies and expected outcomes for the mass spectrometric analysis of the title compound.

Compound Profile

A clear understanding of the analyte's properties is fundamental to developing an appropriate mass spectrometry protocol.

PropertyValueSource
Molecular Formula C7H5ClIN3[4]
Molecular Weight 293.5 g/mol [4]
Monoisotopic Mass 292.91656 DaCalculated
IUPAC Name This compound[4]
CAS Number 1363382-83-5[4]

Experimental Protocols

The successful mass spectrometric analysis of small molecules hinges on meticulous sample preparation and the selection of appropriate instrumentation and parameters.[5] The following protocols are recommended for the analysis of this compound.

Sample Preparation

The choice of sample preparation method is critical to minimize matrix effects and ensure reproducible results.[6]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration within the linear range of the mass spectrometer (typically in the low ng/mL to µg/mL range).

  • Matrix-Specific Extraction (for biological samples):

    • Protein Precipitation: For plasma or serum samples, a simple and effective method is protein precipitation. Add three volumes of cold acetonitrile to one volume of the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

    • Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE is recommended. A C18 or polymeric reversed-phase sorbent can be used.

      • Conditioning: Condition the SPE cartridge with methanol followed by water.

      • Loading: Load the pre-treated sample onto the cartridge.

      • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

      • Elution: Elute the analyte with a strong organic solvent (e.g., acetonitrile or methanol).

      • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantitative and qualitative analysis of small molecules in complex mixtures due to its high sensitivity and selectivity.[7]

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen, 600 - 800 L/hr
Desolvation Temp 350 - 500 °C
Collision Gas Argon

Data Interpretation and Expected Fragmentation

The interpretation of mass spectra is key to confirming the identity and structure of the analyte. For this compound, the fragmentation pattern in positive ion mode ESI-MS/MS is predicted based on the fragmentation of similar halogenated heterocyclic compounds.[8][9]

Full Scan Mass Spectrum

In a full scan analysis, the protonated molecule [M+H]⁺ is expected to be the most abundant ion. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern.

IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)
[M+H]⁺ 293.9244295.9215
Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to yield several characteristic product ions. The pyrrolo[2,3-d]pyrimidine core is relatively stable, but fragmentation can be initiated by the loss of the halogen substituents or cleavage of the fused ring system.

Predicted Major Fragmentation Pathways:

  • Loss of Iodine: A common fragmentation pathway for iodo-containing compounds is the neutral loss of iodine radical (•I, 127 Da) or HI (128 Da).

  • Loss of Chlorine: Subsequent or alternative loss of a chlorine radical (•Cl, 35/37 Da) or HCl (36/38 Da) can occur.

  • Loss of Methyl Group: Cleavage of the N-methyl bond can result in the loss of a methyl radical (•CH₃, 15 Da).

  • Ring Cleavage: Fragmentation of the pyrimidine or pyrrole ring can lead to smaller fragment ions.

Table of Predicted Product Ions:

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (³⁵Cl)
293.92[M+H-I]⁺•I166.92
293.92[M+H-HI]⁺HI165.91
293.92[M+H-Cl]⁺•Cl258.92
293.92[M+H-HCl]⁺HCl257.92
293.92[M+H-CH₃]⁺•CH₃278.89
166.92[M+H-I-Cl]⁺•Cl131.92
165.91[M+H-HI-HCl]⁺HCl129.91

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution Stock->Working Dilution Extraction Sample Extraction (e.g., SPE) Working->Extraction For Complex Matrices LC LC Separation (C18) Working->LC Extraction->LC MS Mass Spectrometry (ESI+) LC->MS Elution MSMS Tandem MS (CID) MS->MSMS Precursor Ion Selection Quant Quantitation MSMS->Quant Qual Qualitative Analysis MSMS->Qual Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment parent [M+H]⁺ m/z = 293.92 frag1 [M+H-I]⁺ m/z = 166.92 parent->frag1 - I (127 Da) frag2 [M+H-Cl]⁺ m/z = 258.92 parent->frag2 - Cl (35 Da) frag3 [M+H-CH₃]⁺ m/z = 278.89 parent->frag3 - CH₃ (15 Da) frag1_1 [M+H-I-Cl]⁺ m/z = 131.92 frag1->frag1_1 - Cl (35 Da)

References

Physical and chemical properties of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its structural characteristics, physicochemical properties, and key spectral data. Furthermore, it outlines a general synthetic approach and discusses its potential role as a kinase inhibitor, particularly within the Janus kinase (JAK) signaling pathway. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted pyrrolopyrimidine, a class of compounds recognized for their diverse biological activities. The structural and physical properties are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 1363382-83-5[1]
Molecular Formula C₇H₅ClIN₃[1]
Molecular Weight 293.5 g/mol [1]
IUPAC Name This compound[1]
SMILES CN1C(I)=CC2=C1N=CN=C2Cl[1]
Appearance Not explicitly found, but related compounds are crystalline solids.
Melting Point Data not available for the 7-methyl derivative. The non-methylated analog, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, has a melting point of 219-220 °C (with decomposition).[2]
Boiling Point Data not available. Related pyrrolopyrimidines often decompose before boiling.
Solubility Data not available for the 7-methyl derivative. The parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is soluble in organic solvents like DMSO and DMF.

Spectral Data

While specific spectra are proprietary to chemical suppliers, the availability of various analytical data has been confirmed.

Table 2: Available Spectral Data

Data TypeAvailability
¹H NMR Available from suppliers.[3]
¹³C NMR Available from suppliers.[3]
Mass Spectrometry (MS) Available from suppliers.[3]
Infrared (IR) Spectroscopy Available from suppliers.[3]

Experimental Protocols

Synthesis

Step 1: Synthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Precursor)

A general procedure involves the iodination of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by deprotection. For instance, 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can be subjected to an iodination reaction. The resulting iodo-compound is then treated with a base, such as sodium hydroxide in a methanol/THF mixture, to remove the phenylsulfonyl protecting group. The crude product is typically purified by recrystallization from a solvent like acetonitrile.[2]

G start 4-chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine iodination Iodination Reaction start->iodination deprotection Deprotection with NaOH/MeOH-THF iodination->deprotection workup Aqueous Workup (NH4Cl) deprotection->workup purification Purification by Recrystallization (Acetonitrile) workup->purification product 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine purification->product

General scheme for the N-methylation step.

Biological Activity and Signaling Pathways

The pyrrolo[2,3-d]pyrimidine scaffold is a core component of several clinically approved and investigational kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibition

Derivatives of pyrrolo[2,3-d]pyrimidine are well-established as inhibitors of the Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical cascade for cytokine and growth factor signaling that regulates immune function, cell proliferation, and differentiation. Dysregulation of this pathway is a hallmark of various inflammatory diseases and cancers.

While specific inhibitory data for this compound is not publicly available, its structural similarity to known JAK inhibitors suggests it may exhibit similar activity.

JAK-STAT Signaling Pathway and Potential Inhibition

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Induces inhibitor 4-Chloro-6-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine (Potential Inhibitor) inhibitor->jak Inhibition

Potential inhibition of the JAK-STAT pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine should be followed.

  • Hazards : These compounds may be harmful if swallowed, cause skin irritation, and serious eye irritation. [4]They may also cause respiratory irritation. [4]* Precautions : Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [5][6]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [1]* Storage : Keep in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents. [5][6]

Conclusion

This compound is a valuable building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the known activities of related compounds strongly suggest its potential as a modulator of key signaling pathways, such as the JAK-STAT pathway. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

Early Research on Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry due to its versatile biological activities. Early research into substituted derivatives of this core has laid the groundwork for the development of numerous clinically significant therapeutic agents. This technical guide provides an in-depth overview of the foundational studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives, focusing on their synthesis, biological evaluation as kinase inhibitors, and structure-activity relationships (SAR).

Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core

The cornerstone of early research was the efficient synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core, with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine being a key intermediate for further functionalization. Several synthetic routes were established, often starting from readily available pyrimidine precursors.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

One common early method involves a multi-step synthesis starting from 4-amino-6-hydroxypyrimidine.

Step 1: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine

  • To a solution of 4-amino-6-hydroxypyrimidine and sodium acetate in water, heat the mixture to 60-80°C.

  • Slowly add an aqueous solution of 2-chloroacetaldehyde.

  • Maintain the reaction at this temperature with stirring for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 4-hydroxypyrrolo[2,3-d]pyrimidine.

Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Suspend the 4-hydroxypyrrolo[2,3-d]pyrimidine obtained in the previous step in phosphorus oxychloride (POCl₃).

  • Heat the mixture to 80-100°C and stir for 2-4 hours.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Adjust the pH of the resulting solution to 9-10 with a sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Biological Activity and Structure-Activity Relationship (SAR)

Early investigations into the biological potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives primarily focused on their activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibition

Substituted 7H-pyrrolo[2,3-d]pyrimidines have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora Kinases, and Signal Transducer and Activator of Transcription 6 (STAT6).

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204Sunitinib-
11 Aurora A0.74Alisertib-
24 (AS1810722) STAT6Potent Inhibition--

The following is a generalized protocol for determining the in vitro kinase inhibitory activity of test compounds. Specific details may vary depending on the target kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a stock solution of the kinase substrate (e.g., a specific peptide) and ATP.

    • Serially dilute the test compounds in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Procedure :

    • In a 96-well or 384-well plate, add the diluted test compound or vehicle (DMSO) control.

    • Add the recombinant kinase enzyme to each well (except for the "no enzyme" control).

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection :

    • Stop the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cytotoxic Activity

The kinase inhibitory properties of these derivatives often translate into potent cytotoxic effects against various cancer cell lines.

Compound IDMCF-7 (IC₅₀, µM)HeLa (IC₅₀, µM)HT-29 (IC₅₀, µM)HepG2 (IC₅₀, µM)
5e 29-5929-5929-5929-59
5h 29-5929-5929-5929-59
5k 29-5929-5929-5929-59
5l 29-5929-5929-5929-59
8f --4.55 ± 0.23-
8g --4.01 ± 0.20-
10a ~28~23--
10b Moderate ActivityModerate Activity--

Note: This table summarizes the cytotoxic effects of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives against common cancer cell lines as reported in early studies.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding :

    • Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compounds (typically in a serum-free or low-serum medium) and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation :

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement :

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer and immunomodulatory effects of substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives are primarily attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, angiogenesis, and immune responses.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Many 7H-pyrrolo[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival 7H_pyrrolo 7H-pyrrolo[2,3-d]pyrimidine Derivative 7H_pyrrolo->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers signaling pathways that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR2 by 7H-pyrrolo[2,3-d]pyrimidine derivatives can block tumor-induced angiogenesis, thereby limiting tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC ERK ERK PKC->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis 7H_pyrrolo 7H-pyrrolo[2,3-d]pyrimidine Derivative 7H_pyrrolo->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and its Inhibition.

STAT6 Signaling Pathway

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are central to type 2 helper T (Th2) cell-mediated immune responses. Dysregulation of this pathway is implicated in allergic and inflammatory diseases. Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of STAT6, suggesting their potential as therapeutic agents for these conditions.

STAT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK JAK IL4R->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (dimer) STAT6_inactive->STAT6_active Dimerizes DNA Target Gene Promoters STAT6_active->DNA Translocates & Binds Transcription Gene Transcription (Th2 response) DNA->Transcription IL4 IL-4 IL4->IL4R Binds 7H_pyrrolo 7H-pyrrolo[2,3-d]pyrimidine Derivative 7H_pyrrolo->STAT6_inactive Inhibits (prevents phosphorylation)

Caption: STAT6 Signaling Pathway and its Inhibition.

Conclusion

The early research on substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives has been instrumental in establishing this scaffold as a versatile platform for the design of potent and selective inhibitors of various cellular targets, particularly protein kinases. The synthetic accessibility of the core and the amenability to diverse substitutions have allowed for the exploration of a vast chemical space, leading to the identification of compounds with significant therapeutic potential. The foundational studies summarized in this guide, encompassing synthetic methodologies, quantitative biological data, and mechanistic insights, continue to inform and inspire the development of novel therapeutics based on the 7H-pyrrolo[2,3-d]pyrimidine core.

References

Biological Screening of Novel 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds, particularly kinase inhibitors.[1] Analogs of this structure have shown promise in the development of targeted therapies for a range of diseases, including cancers and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the biological screening of novel 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs, detailing experimental protocols, data presentation, and relevant cellular signaling pathways.

Introduction to this compound

The compound this compound is a halogenated derivative of the 7-deazapurine core. The strategic placement of chloro and iodo groups, along with N7-methylation, is intended to modulate the compound's physicochemical properties and its interaction with biological targets.[4] Halogenation can significantly influence binding affinity and selectivity for protein kinases.[4] The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of adenine, the core of ATP, making it an ideal scaffold for competitive kinase inhibitors.[1]

Data Presentation: In Vitro Biological Activity

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound analogs. This data is intended to be illustrative of the results that could be obtained from the experimental protocols described herein.

Table 1: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Analogs against Human Cancer Cell Lines

Compound IDModificationMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)
PYR-001 4-Chloro-6-iodo-7-methyl8.512.39.8
PYR-002 4-Amino-6-iodo-7-methyl> 50> 50> 50
PYR-003 4-Chloro-6-phenyl-7-methyl2.13.52.9
PYR-004 4-Amino-6-phenyl-7-methyl15.721.418.2
Doxorubicin (Control)0.81.10.9

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: In Vitro Kinase Inhibitory Activity of Lead Compound PYR-003

Kinase TargetIC₅₀ (nM)
Mer Tyrosine Kinase15
Axl Tyrosine Kinase32
Aurora Kinase A150
Aurora Kinase B85
VEGFR2210

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized pyrrolo[2,3-d]pyrimidine analogs (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.[5]

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.

Materials:

  • Recombinant human kinases (e.g., Mer, Axl, Aurora A/B, VEGFR2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)

  • Synthesized pyrrolo[2,3-d]pyrimidine analogs (dissolved in DMSO)

  • Assay buffer

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the Eu-labeled antibody.

  • Incubate for a specified period (e.g., 60 minutes) at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate for another 60 minutes at room temperature.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a fluorescence plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • The ratio of the emission signals (665/615) is calculated. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Calculate the percentage of inhibition and determine the IC₅₀ values from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially targeted by these analogs and a general workflow for their biological screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay apoptosis Apoptosis Assay (Flow Cytometry) kinase_assay->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle sar Structure-Activity Relationship (SAR) cell_cycle->sar in_vivo In Vivo Efficacy Studies sar->in_vivo

General workflow for biological screening.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., Axl, Mer) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Simplified RTK signaling pathway.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of pyrrolo[2,3-d]pyrimidine-based inhibitors. This class of compounds has emerged as a cornerstone in targeted therapy, demonstrating significant potential in the treatment of various diseases, particularly cancers and inflammatory conditions. The core of their therapeutic efficacy lies in their ability to selectively inhibit protein kinases, crucial regulators of cellular processes.

The pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile backbone for the design of potent and selective kinase inhibitors, acting as an ATP-competitive inhibitor by mimicking the adenine structure of ATP.[1] This guide will delve into the specifics of their interaction with key kinase targets, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Src family kinases. We will explore the downstream signaling consequences of this inhibition and provide detailed experimental protocols for elucidating these mechanisms.

Core Mechanism: Competitive ATP Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives are designed to target the ATP-binding pocket of protein kinases.[2] By occupying this site, they prevent the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins.[3] This inhibition of phosphorylation effectively halts the downstream signaling cascades that are often dysregulated in disease states. The specificity of these inhibitors for particular kinases is achieved through modifications to the pyrrolo[2,3-d]pyrimidine core, which allows for tailored interactions with the unique amino acid residues within the ATP-binding sites of different kinases.

Key Kinase Targets and Downstream Signaling Pathways

The therapeutic success of pyrrolo[2,3-d]pyrimidine-based inhibitors is attributed to their potent activity against several critical kinase families.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4][5] Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC) and other epithelial tumors.[6][7] Pyrrolo[2,3-d]pyrimidine-based inhibitors effectively block the activation of EGFR, thereby inhibiting downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[4][8]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2/Shc Grb2/Shc EGFR->Grb2/Shc PI3K PI3K EGFR->PI3K SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-d] pyrimidine Inhibitor Inhibitor->EGFR JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK associates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer dimerizes Transcription Gene Transcription (Inflammation, Proliferation) STAT_Dimer->Transcription Inhibitor Pyrrolo[2,3-d] pyrimidine Inhibitor Inhibitor->JAK Src_Signaling cluster_downstream Downstream Pathways RTK/Integrin Receptor Tyrosine Kinases Integrins Src Src RTK/Integrin->Src FAK FAK Src->FAK PI3K/AKT PI3K/AKT Src->PI3K/AKT RAS/MAPK RAS/MAPK Src->RAS/MAPK STAT3 STAT3 Src->STAT3 Inhibitor Pyrrolo[2,3-d] pyrimidine Inhibitor Inhibitor->Src Migration Migration FAK->Migration Survival Survival PI3K/AKT->Survival Proliferation Proliferation RAS/MAPK->Proliferation STAT3->Proliferation STAT3->Survival Experimental_Workflow Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Biochemical_Assay In Vitro Kinase Assay Inhibitor->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Inhibitor->Cell_Based_Assay IC50_Ki IC50_Ki Biochemical_Assay->IC50_Ki Determine IC50/Ki Target_Engagement Cellular Thermal Shift Assay (CETSA) Cell_Based_Assay->Target_Engagement Downstream_Signaling Western Blotting Cell_Based_Assay->Downstream_Signaling Cellular_Outcome Cell Viability Assay Cell_Based_Assay->Cellular_Outcome

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in medicinal chemistry for the synthesis of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl-aryl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds. The pyrrolo[2,3-d]pyrimidine core, a key pharmacophore, is present in numerous kinase inhibitors and other therapeutic agents. This document provides a detailed experimental protocol for the selective Suzuki coupling reaction of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

The presence of two different halogen atoms on the pyrrolo[2,3-d]pyrimidine core, an iodine at the C6 position and a chlorine at the C4 position, allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst.[1] This difference in reactivity enables a selective Suzuki coupling at the 6-position, leaving the 4-chloro substituent intact for potential subsequent transformations.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) of the this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

A general scheme for this selective reaction is presented below:

Suzuki_Coupling sub This compound reagents Pd Catalyst Base, Solvent Heat sub->reagents boronic R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) boronic->reagents product 4-Chloro-6-(R)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: General scheme for the selective Suzuki coupling at the C6-iodo position.

Experimental Protocol

This protocol provides a general method for the selective Suzuki coupling of this compound with an aryl or heteroaryl boronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration is between 0.1 and 0.5 M.[2]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically between 80-110 °C).[2][3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-chloro-6-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.

Experimental Workflow Diagram

experimental_workflow start Start setup 1. Inert Atmosphere Setup (Substrate, Boronic Acid, Base) start->setup evac 2. Evacuate and Backfill with Inert Gas (3x) setup->evac reagents 3. Add Palladium Catalyst and Degassed Solvent evac->reagents reaction 4. Heat Reaction Mixture (80-110 °C) reagents->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Reaction Work-up (Cool, Dilute, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki coupling reactions of related halo-substituted pyrimidine and pyrrolopyrimidine derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Substrate ClassCatalyst (mol%)Ligand (if applicable)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Chloro-iodo-pyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8012-24Good[4]
Bromo-pyrazolo[1,5-a]pyrimidineXPhosPdG2 (2.5)XPhos (5)K₂CO₃Dioxane1100.67 (MW)High[5]
Dichloro-pyrrolo[2,3-d]pyrimidinePd(OAc)₂ (2)Buchwald LigandK₃PO₄1,4-DioxaneΔ1-4Good-Excellent[6]
Chloro-pyrido[2,3-d]pyrimidinePd₂(dba)₃XPhosK₃PO₄Toluene80-11012-24Varies[2]

Safety Precautions

  • Palladium catalysts are flammable and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate can be irritating. Avoid direct contact with skin and eyes.

  • The reaction should be performed under an inert atmosphere as some reagents are air-sensitive.

By following this detailed protocol and considering the provided data, researchers can effectively perform the selective Suzuki coupling of this compound to generate a variety of valuable compounds for drug discovery and development.

References

Step-by-step synthesis of Tofacitinib using a pyrrolo[2,3-d]pyrimidine intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor, utilizing a key pyrrolo[2,3-d]pyrimidine intermediate. The protocols outlined below are based on established literature procedures and are intended for an audience with a strong background in organic synthesis.

Introduction

Tofacitinib, with the chemical name 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is a small molecule drug used for the treatment of autoimmune diseases such as rheumatoid arthritis. Its synthesis is a multi-step process that hinges on the successful coupling of a chiral piperidine moiety with a pyrrolo[2,3-d]pyrimidine core. This document outlines a common synthetic route, providing detailed protocols for the preparation of key intermediates and the final active pharmaceutical ingredient (API).

Overall Synthetic Strategy

The synthesis of Tofacitinib can be conceptually divided into three main stages:

  • Synthesis of the Pyrrolo[2,3-d]pyrimidine Intermediate: Preparation of a suitably protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Synthesis of the Chiral Piperidine Intermediate: Preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

  • Coupling, Deprotection, and Final Assembly: Nucleophilic aromatic substitution to couple the two key intermediates, followed by deprotection and cyanoacetylation to yield Tofacitinib.

Signaling Pathway of Tofacitinib

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1][2][3] By blocking JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the immune response.[2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Phosphorylation cluster_stat STAT Activation and Dimerization cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation Tofacitinib Tofacitinib Tofacitinib->pJAK Inhibition pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation & Binding Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription

Figure 1: Tofacitinib's Mechanism of Action in the JAK-STAT Pathway.

Experimental Protocols

Stage 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediate

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of the core heterocyclic intermediate.

Reagent/SolventMolecular WeightMolesQuantity
7H-pyrrolo[2,3-d]pyrimidin-4-ol135.13 g/mol 1.0 eq10 g
Phosphorus oxychloride (POCl₃)153.33 g/mol 10.0 eq67.5 mL
Toluene--150 mL
N,N-diisopropylethylamine (DIPEA)129.24 g/mol 1.5 eq19.5 mL

Procedure:

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene, add phosphorus oxychloride at room temperature.

  • Heat the mixture to 50°C and add N,N-diisopropylethylamine dropwise over 30 minutes.

  • Maintain the reaction temperature at 50°C and monitor the reaction progress by TLC or LC-MS until completion.

  • Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A typical yield is in the range of 80-90%.[4]

Protocol 2: Tosyl Protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Protection of the pyrrole nitrogen is crucial for the subsequent coupling reaction.

Reagent/SolventMolecular WeightMolesQuantity
4-chloro-7H-pyrrolo[2,3-d]pyrimidine153.57 g/mol 1.0 eq10 g
Dichloromethane (DCM)--100 mL
Tosyl chloride (TsCl)190.65 g/mol 1.1 eq13.5 g
Potassium carbonate (K₂CO₃)138.21 g/mol 1.5 eq13.5 g
Tetrabutylammonium chloride (TBAC)277.92 g/mol 0.05 eq0.9 g
Water--60 mL

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane.

  • Add tetrabutylammonium chloride, tosyl chloride, potassium carbonate, and water to the solution.

  • Stir the biphasic mixture vigorously at room temperature until the reaction is complete as monitored by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The product is often used in the next step without further purification, with an expected yield of over 90%.[4]

Stage 2: Synthesis of Chiral Piperidine Intermediate

Protocol 3: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

This protocol outlines the synthesis of the chiral piperidine coupling partner. The synthesis of this intermediate often starts from 3-amino-4-methylpyridine and involves multiple steps including reduction, benzylation, and resolution. A detailed multi-step protocol is beyond the scope of this document, but a key final step is provided.

Reagent/SolventMolecular WeightMolesQuantity
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine218.34 g/mol 1.0 eq10 g
Ethanol--50 mL
10 M Hydrochloric acid in ethanol-4.0 eq18.3 mL

Procedure:

  • Dissolve (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine in ethanol.

  • To the stirred solution, add 10 M hydrochloric acid in ethanol.

  • Stir the mixture at room temperature, during which the dihydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

Stage 3: Coupling, Deprotection, and Final Assembly

Protocol 4: Coupling of Pyrrolo[2,3-d]pyrimidine and Piperidine Intermediates

This is the key bond-forming reaction to assemble the core structure of Tofacitinib.

Reagent/SolventMolecular WeightMolesQuantity
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine307.76 g/mol 1.0 eq10 g
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride291.26 g/mol 1.1 eq10.5 g
Potassium carbonate (K₂CO₃)138.21 g/mol 3.0 eq13.5 g
Water--50 mL

Procedure:

  • To a mixture of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride and potassium carbonate in water, add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • The product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, will precipitate.

  • Collect the solid by filtration, wash with water, and dry. This intermediate can be carried forward to the next step.

Protocol 5: One-Pot Debenzylation and Cyanoacetylation

This efficient one-pot procedure yields the final Tofacitinib product.

Reagent/SolventMolecular WeightMolesQuantity
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine335.45 g/mol 1.0 eq10 g
Palladium on carbon (10%)--1 g
Ethanol--100 mL
Ethyl cyanoacetate113.12 g/mol 1.5 eq5.0 mL

Procedure:

  • The starting material for this step is the detosylated product from the previous step. The detosylation can be achieved by treating the tosyl-protected intermediate with a base like sodium hydroxide in a suitable solvent. The resulting N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is then used directly.

  • To a solution of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in ethanol, add 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • To the filtrate containing the debenzylated intermediate, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, add ethyl cyanoacetate.

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude Tofacitinib by column chromatography or recrystallization to obtain the final product. The overall yield for the two steps (deprotection and cyanoacetylation) can be around 57% with high purity.[5]

Summary of Quantitative Data

The following table summarizes the typical yields for the key steps in the synthesis of Tofacitinib.

StepProductStarting MaterialTypical Yield (%)
14-chloro-7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidin-4-ol80-90%
24-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine>90%
4N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineVariable
5TofacitinibN-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine~57% (one-pot)

Tofacitinib Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of Tofacitinib.

Tofacitinib_Synthesis cluster_stage1 Stage 1: Pyrrolo[2,3-d]pyrimidine Synthesis cluster_stage2 Stage 2: Piperidine Synthesis cluster_stage3 Stage 3: Coupling and Final Assembly A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Chlorination (POCl3) C 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine B->C Tosyl Protection (TsCl) F Coupled Intermediate (Tosyl-protected) C->F D 3-Amino-4-methylpyridine E (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride D->E Multi-step Synthesis & Resolution E->F SNAr Coupling G Debenzylated Intermediate F->G 1. Detosylation 2. Debenzylation (H2, Pd/C) H Tofacitinib G->H Cyanoacetylation

Figure 2: Step-by-step synthesis workflow for Tofacitinib.

References

Application Notes and Protocols: 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a key pharmacophore in numerous clinically approved and investigational kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it an ideal starting point for the development of targeted therapies.[1] 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a functionalized fragment that offers multiple vectors for chemical elaboration, a desirable characteristic in fragment-based drug discovery (FBDD). The chloro and iodo substituents provide handles for a variety of chemical modifications, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the utilization of this compound in FBDD campaigns targeting therapeutically relevant kinases.

Target Landscape

Derivatives of the pyrrolo[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. The primary targets for fragments based on this scaffold include, but are not limited to:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that regulate immune responses and cell growth.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated and overexpressed in various cancers.[3][4][5]

  • Rearranged during Transfection (RET) Kinase: A receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in certain cancers.[6]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[7][8]

Data Presentation

The following table summarizes the inhibitory activities of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinases. This data, derived from public literature, provides a baseline for the expected potency of elaborated fragments originating from this compound.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR (T790M mutant)0.21Gefitinib
Pyrrolo[2,3-d]pyrimidine DerivativesRET (wild-type)<10Pz-1
Pyrrolo[2,3-d]pyrimidine DerivativesRET (V804M mutant)<10Pz-1
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR79Sunitinib
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesHer240Staurosporine
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesVEGFR2136Sunitinib
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesCDK2204-
Pyrrolo[2,3-d]pyrimidine DerivativesCSF1R1Pexidartinib

Experimental Protocols

A tiered approach is recommended for screening and validating the binding of this compound to a target kinase.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Materials:

  • Purified target kinase (e.g., EGFR, RET, CSF1R)

  • This compound stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target kinase at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in DSF buffer.

  • Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.

  • Add 0.2 µL of the fragment stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates binding.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods provide direct evidence of fragment binding and can offer structural insights into the interaction. Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for fragment screening.

Materials:

  • Purified target kinase

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer pH 7.4, 150 mM NaCl, in D₂O)

  • NMR spectrometer

Procedure (STD NMR):

  • Prepare two samples:

    • Sample A (Reference): 200 µM fragment in NMR buffer.

    • Sample B (Protein-Fragment): 200 µM fragment and 10 µM target kinase in NMR buffer.

  • Acquire a 1D ¹H NMR spectrum for Sample A.

  • Acquire an STD NMR spectrum for Sample B. This involves irradiating the protein resonances and observing the transfer of saturation to the bound fragment.

  • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum.

  • Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close contact with the protein, confirming binding.

Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of an interaction.

Materials:

  • Purified target kinase

  • This compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Prepare the protein solution (e.g., 20 µM) and the fragment solution (e.g., 200 µM) in the same ITC buffer. Degas both solutions.

  • Load the protein solution into the sample cell of the calorimeter and the fragment solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

  • Perform a series of injections of the fragment solution into the protein solution.

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters by fitting the data to a suitable binding model.

Visualization of Workflows and Pathways

Experimental Workflow

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Affinity & Thermodynamics cluster_3 Structural Biology cluster_4 Lead Optimization Primary_Screen DSF Screening of Fragment Library Hit_Validation NMR Spectroscopy (STD, WaterLOGSY) Primary_Screen->Hit_Validation Identified Hits Affinity_Determination Isothermal Titration Calorimetry (ITC) Hit_Validation->Affinity_Determination Validated Binders Structural_Biology X-ray Crystallography / Cryo-EM Affinity_Determination->Structural_Biology High-Affinity Fragments Lead_Optimization Structure-Guided Medicinal Chemistry Structural_Biology->Lead_Optimization Fragment-Protein Complex Structure

Caption: Fragment-Based Drug Discovery Workflow.

EGFR Signaling Pathway

EGFR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR Signaling Pathway.

JAK-STAT Signaling Pathway

JAK_STAT_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Simplified JAK-STAT Signaling Pathway.

References

Application Note: Kinase Assay Protocol for a 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors. Derivatives of pyrrolo[2,3-d]pyrimidine have shown significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them important therapeutic targets. This document provides a detailed protocol for a biochemical kinase assay to evaluate the inhibitory potential of compounds based on this scaffold, with a focus on the Janus Kinase (JAK) family, a common target for such inhibitors.

Principle of the Kinase Assay

This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The inhibitory effect of a test compound is determined by measuring the reduction in kinase activity. A higher luminescence signal corresponds to lower ATP consumption and therefore, greater inhibition of the kinase.

Data Presentation: Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)
Derivative A JAK1Biochemical5.2
JAK2Biochemical3.8
JAK3Biochemical105
Derivative B RET (wild-type)Enzymatic15
RET (V804M mutant)Enzymatic25
Derivative C EGFR (T790M mutant)Enzymatic0.21
EGFR (wild-type)Enzymatic22
Derivative D LRRK2 (G2019S mutant)Lanthascreen33

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is optimized for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents:

  • Kinase (e.g., recombinant human JAK2)

  • Kinase substrate (e.g., a suitable peptide substrate for JAK2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., a known JAK2 inhibitor)

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)

  • 384-well white, opaque bottom plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the test compound in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).

    • Include a DMSO-only control (vehicle control) and a positive control inhibitor.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase assay buffer, the target kinase (e.g., JAK2), and the corresponding peptide substrate at their optimized concentrations.

    • Dispense 10 µL of the kinase reaction mixture into each well of the assay plate.

    • Prepare "no kinase" control wells by adding the reaction mixture without the enzyme. These wells will serve as the 100% inhibition control.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration optimized for the assay (typically at or near the Km for the kinase).

    • Add 10 µL of the ATP solution to all wells to start the kinase reaction.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • After incubation, add 20 µL of the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal generation.

    • Mix the plate on a shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula:

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol ATP Solution Add_ATP Initiate with ATP ATP_Sol->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate Incubate Add_ATP->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Experimental workflow for the biochemical kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Application Notes and Protocols for Cell-Based Assay Design: Testing Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in drug discovery, frequently investigated as inhibitors of protein kinases.[1][2][3] These kinases, such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a valuable class of therapeutic agents.[6] This document provides detailed protocols for a tiered cell-based assay approach to characterize the activity of novel pyrrolo[2,3-d]pyrimidine compounds. The workflow progresses from general cytotoxicity screening to specific target engagement and downstream signaling analysis.

Experimental Workflow

The overall experimental workflow for testing pyrrolo[2,3-d]pyrimidine compounds is designed to first assess the general effect on cell viability and then to investigate the specific mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation & Mechanism of Action cluster_2 Tier 3: Downstream Signaling Analysis A Compound Synthesis (Pyrrolo[2,3-d]pyrimidines) B Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Test Compounds C Kinase Activity Assays (Phosphorylation of Substrates) B->C Active Compounds D Apoptosis Assays (Caspase Activity) B->D Active Compounds E Western Blot Analysis (p-ERK, p-AKT, etc.) C->E Confirmed Hits

Caption: A tiered approach for the evaluation of pyrrolo[2,3-d]pyrimidine compounds.

Tier 1: Cell Viability and Cytotoxicity Assays

The initial step is to determine the effect of the compounds on cell viability and proliferation.[7] This helps to identify compounds with cytotoxic or cytostatic effects and to determine the appropriate concentration range for subsequent assays.[7][8]

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Pyrrolo[2,3-d]pyrimidine compounds

  • Cancer cell line (e.g., A549 for EGFR, HCT116 for general screening)[10][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compounds in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

CompoundCell LineIC50 (µM)
PPy-1A5495.2
PPy-2A54912.8
PPy-3A549> 100
PPy-1HCT1168.1
PPy-2HCT11625.4
PPy-3HCT116> 100

Tier 2: Target-Specific Kinase Activity Assays

Once active compounds are identified, the next step is to determine if they inhibit the activity of their intended kinase targets within a cellular context.[12] This can be achieved by measuring the phosphorylation of a direct downstream substrate of the kinase.[6]

Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation.[5] Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[5][13]

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

Protocol 2: Cellular EGFR Phosphorylation Assay (ELISA-based)

This protocol measures the inhibition of ligand-induced EGFR phosphorylation at a specific tyrosine residue (e.g., Tyr1068).

Materials:

  • A431 cells (human epidermoid carcinoma, overexpress EGFR)[14]

  • Serum-free medium

  • Recombinant human EGF

  • Pyrrolo[2,3-d]pyrimidine compounds

  • Cell lysis buffer

  • ELISA kit for phospho-EGFR (Tyr1068)

  • Microplate reader

Procedure:

  • Seed A431 cells in a 96-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-incubate the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine compounds for 2 hours.

  • Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.

  • Wash the cells with cold PBS and lyse them.

  • Perform the phospho-EGFR ELISA according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence on a microplate reader.

  • Calculate the percentage of inhibition of EGFR phosphorylation relative to the EGF-stimulated control and determine the IC50 value.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
PPy-1p-EGFR (Y1068)Cellular ELISA85
PPy-2p-EGFR (Y1068)Cellular ELISA1500
Signaling Pathway: Src

Src is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell adhesion, growth, and differentiation.[15] It can be activated by receptor tyrosine kinases like EGFR and PDGFR.[4]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin Migration Cell Migration & Adhesion Paxillin->Migration G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a key heterocyclic motif present in numerous biologically active compounds, including several approved drugs that act as kinase inhibitors. The functionalization of this scaffold is of significant interest in medicinal chemistry for the development of novel therapeutics. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, offering a versatile method for the introduction of a wide range of amino groups into aromatic and heteroaromatic systems.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. It includes a discussion of regioselectivity, optimized reaction conditions, and experimental protocols for researchers in drug discovery and development.

Regioselectivity Considerations

The substrate, this compound, possesses two distinct halogen substituents available for cross-coupling reactions. In palladium-catalyzed reactions such as the Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the trend I > Br > Cl. Consequently, the carbon-iodine bond at the C6 position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the C4 position.

Therefore, under typical Buchwald-Hartwig conditions, the amination reaction is expected to occur selectively at the C6-iodo position . Achieving selective amination at the C4-chloro position in the presence of the more reactive C6-iodo group is challenging and would likely require specialized catalytic systems or a multi-step synthetic strategy involving initial modification or removal of the iodo group. The protocols provided herein are for the selective amination at the C6 position.

Reaction Scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the selective Buchwald-Hartwig amination of this compound at the C6 position with various amines. These conditions are based on general protocols for similar heteroaromatic systems and may require optimization for specific substrates.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
MorpholinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)1,4-Dioxane1101680-90
n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene100875-85
BenzylaminePd(OAc)₂ (3)BINAP (6)NaOtBu (1.5)1,4-Dioxane1001280-90

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent, followed by the amine via syringe.

  • Reaction: Place the reaction vessel in a pre-heated oil bath and stir at the specified temperature for the indicated time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-6-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)(X)Ln OxAdd->PdII AmineCoord Amine Coordination (R'2NH) PdII->AmineCoord PdAmido [R-Pd(II)(NHR'2)Ln]X AmineCoord->PdAmido Deprotonation Deprotonation (Base) PdAmido->Deprotonation PdAmidoComplex R-Pd(II)(NR'2)Ln Deprotonation->PdAmidoComplex RedElim Reductive Elimination PdAmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR'2 RedElim->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Combine Reactants, Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere prep_reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent add_amine Add Amine add_solvent->add_amine heating Heat to Reaction Temperature add_amine->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Dilute and Filter cooling->filtration extraction Aqueous Workup and Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A flowchart illustrating the experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • The organic solvents used are flammable and should be handled in a well-ventilated fume hood.

  • The bases used (e.g., sodium tert-butoxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Buchwald-Hartwig amination provides an efficient method for the synthesis of C6-amino-substituted 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidines. The inherent reactivity difference between the C-I and C-Cl bonds dictates a high regioselectivity for amination at the C6 position. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold for applications in drug discovery and development. For selective amination at the C4 position, a multi-step synthetic approach would be required.

Application Notes and Protocols for the Synthesis of Multi-Targeted Kinase Inhibitors from 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel multi-targeted kinase inhibitors based on the versatile 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous approved and investigational kinase inhibitors, acting as an ATP mimetic that can be strategically modified to achieve desired potency and selectivity against various kinase targets.[1]

The strategic functionalization of the 4-chloro and 6-iodo positions of the starting material allows for the introduction of diverse chemical moieties through well-established cross-coupling and amination reactions. This enables the exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core to develop inhibitors that can simultaneously modulate the activity of multiple kinases involved in cancer cell proliferation, survival, and angiogenesis, such as EGFR, HER2, VEGFR2, and CDK2.[2][3] The development of such multi-targeted agents represents a promising strategy in cancer therapy to overcome drug resistance and improve therapeutic outcomes.[2]

Experimental Protocols

This section details the synthetic route for a representative multi-targeted kinase inhibitor starting from this compound. The synthetic strategy involves a sequential Suzuki coupling at the C6-iodo position followed by a nucleophilic aromatic substitution at the C4-chloro position.

1. Synthesis of 4-chloro-7-methyl-6-(aryl)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)

This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the pyrrolo[2,3-d]pyrimidine core.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Add 1,4-dioxane and water in a 4:1 ratio.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

    • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

2. Synthesis of N-(substituted)-7-methyl-6-(aryl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Final Product)

This protocol outlines the nucleophilic aromatic substitution of the chloro group at the 4-position with a suitable amine.

  • Materials:

    • 4-chloro-7-methyl-6-(aryl)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1) (1.0 eq)

    • Substituted amine (e.g., 4-aminobenzohydrazide) (1.5 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • n-Butanol

  • Procedure:

    • In a sealed tube, dissolve the 4-chloro-7-methyl-6-(aryl)-7H-pyrrolo[2,3-d]pyrimidine intermediate in n-butanol.

    • Add the substituted amine and diisopropylethylamine to the solution.

    • Seal the tube and heat the reaction mixture to 120-130 °C for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold solvent like diethyl ether.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final multi-targeted kinase inhibitor.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a representative multi-targeted pyrrolo[2,3-d]pyrimidine derivative, Compound 5k, as reported in the literature.[2]

Kinase TargetCompound 5k IC₅₀ (nM)Sunitinib IC₅₀ (nM)
EGFR40-
HER289-
VEGFR264-
CDK2204261

Sunitinib is included as a reference multi-targeted kinase inhibitor.[2]

Visualizations

Experimental Workflow

experimental_workflow start 4-Chloro-6-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine intermediate Intermediate 1: 4-chloro-7-methyl-6-(aryl)- 7H-pyrrolo[2,3-d]pyrimidine start->intermediate Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) final_product Final Product: Multi-Targeted Kinase Inhibitor intermediate->final_product Amination (Substituted Amine, DIPEA)

Caption: Synthetic scheme for the multi-targeted kinase inhibitor.

Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CellCycle Cell Cycle Progression CDK2 CDK2/Cyclin E CDK2->CellCycle Inhibitor Multi-Targeted Kinase Inhibitor Inhibitor->EGFR Inhibitor->HER2 Inhibitor->VEGFR2 Inhibitor->CDK2

Caption: Inhibition of key oncogenic signaling pathways.

References

Application Notes and Protocols: 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Versatile Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its structural resemblance to endogenous nucleosides allows for interaction with a variety of biological targets, including viral enzymes and host-cell kinases crucial for viral replication.[3][4] The specific derivative, 4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, offers a unique trifunctionalized platform for the development of novel antiviral agents. The chlorine at the 4-position, the iodine at the 6-position, and the methyl group at the 7-position provide distinct handles for selective chemical modifications, enabling the exploration of a broad chemical space to optimize antiviral potency and selectivity.

The 4-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution, allowing the introduction of various amine, ether, and thioether linkages. The 6-iodo group is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, facilitating the installation of a wide array of aryl, heteroaryl, and alkyl groups. The 7-methyl group provides steric and electronic influence and can be varied to probe interactions with the target protein. This application note provides a comprehensive overview of the synthetic utility of this compound as a scaffold for generating libraries of antiviral compounds and outlines protocols for their synthesis and biological evaluation.

Data Presentation: Antiviral Activity of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine Analogs

While specific antiviral data for derivatives of this compound is not yet extensively published, the following tables summarize the antiviral activity of structurally related 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines against Zika Virus (ZIKV) and Dengue Virus (DENV), demonstrating the potential of this scaffold.[5] These data provide a valuable reference for guiding the design of new analogs based on the title compound.

Table 1: Anti-Zika Virus (ZIKV) Activity of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine Analogs [5]

Compound IDR1 (Position 7)R2 (Position 4)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1 p-Nitrobenzylm-Chlorobenzylamino2.3>50>21.7
8 p-Cyanobenzylm-Chlorobenzylamino1.820.511.4
11 p-Cyanobenzyl(S)-α-(Trifluoromethyl)benzylamino3.230.19.4
19 p-Nitrobenzylo-Chlorobenzylamino2.5>50>20.0
20 p-Nitrobenzylp-Chlorobenzylamino4.815.23.2
25 p-Cyanobenzylm-Methylbenzylamino3.912.53.2

Table 2: Anti-Dengue Virus (DENV-2) Activity of Selected 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine Analogs [5]

Compound IDR1 (Position 7)R2 (Position 4)% Protection at 8.5 µM
1 p-Nitrobenzylm-Chlorobenzylamino>95%
8 p-Cyanobenzylm-Chlorobenzylamino>95%
11 p-Cyanobenzyl(S)-α-(Trifluoromethyl)benzylamino>90%
19 p-Nitrobenzylo-Chlorobenzylamino>90%

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives and are directly applicable to the this compound scaffold.[5]

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the reaction of the 4-chloro group with a primary or secondary amine.

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as n-butanol or DMF (10 mL) is added the desired amine (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-16 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling at the C6-Position

This protocol details the introduction of an aryl or heteroaryl moiety at the 6-position via a Suzuki reaction.

  • In a reaction vessel, combine this compound (1.0 mmol), the desired boronic acid or boronic ester (1.5 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base such as K2CO3 or Cs2CO3 (3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL), is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 6-24 hours until the starting material is consumed as indicated by TLC or LC-MS.

  • The mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the 4-chloro-6-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 3: Antiviral Activity Assay (Zika Virus Reporter Assay)

This protocol outlines a cell-based assay to determine the antiviral activity of the synthesized compounds against Zika virus.[5]

  • Cell Culture: Maintain Vero cells (or another susceptible cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Dissolve compounds in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions of the compounds in cell culture medium.

  • Infection and Treatment: Seed Vero cells in 96-well plates. After 24 hours, infect the cells with a Zika virus strain engineered to express a reporter gene (e.g., luciferase or GFP) at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, add the serially diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37 °C for 48-72 hours.

  • Quantification of Reporter Gene Expression:

    • For luciferase reporter virus, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • For GFP reporter virus, measure GFP fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the compound concentration that reduces reporter gene expression by 50% compared to the virus-only control.

Protocol 4: Cytotoxicity Assay

This protocol is used to determine the toxicity of the compounds to the host cells.

  • Cell Seeding: Seed Vero cells in 96-well plates at the same density as for the antiviral assay.

  • Compound Treatment: After 24 hours, add serial dilutions of the compounds to the wells. Include a vehicle control (DMSO) and a no-compound control.

  • Incubation: Incubate the plates at 37 °C for the same duration as the antiviral assay (48-72 hours).

  • Cell Viability Measurement: Assess cell viability using a commercial assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the no-compound control. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizations

Diagram 1: Synthetic Workflow

G start 4-Chloro-6-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine step1 Nucleophilic Aromatic Substitution (e.g., Amination) start->step1 step2 Suzuki/Sonogashira/etc. Cross-Coupling start->step2 product1 4-Substituted-6-iodo- 7-methyl Derivatives step1->product1 product2 4-Chloro-6-substituted- 7-methyl Derivatives step2->product2 step3 Further Derivatization (e.g., Cross-Coupling) product1->step3 step4 Further Derivatization (e.g., Nucleophilic Substitution) product2->step4 final_product Diverse Library of Antiviral Candidates step3->final_product step4->final_product

Caption: Synthetic diversification of the scaffold.

Diagram 2: Hypothetical Viral Inhibition Pathway

G virus Virus Entry replication Viral Genome Replication (RNA-dependent RNA Polymerase) virus->replication translation Viral Protein Synthesis replication->translation assembly Virion Assembly translation->assembly release New Virus Release assembly->release inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->replication Inhibition inhibitor->translation Inhibition

References

Development of selective JAK1 inhibitors from 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of selective Janus Kinase 1 (JAK1) inhibitors, starting from the versatile 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The methodologies outlined herein are intended to guide researchers through the synthesis, biochemical evaluation, and data analysis of novel pyrrolo[2,3-d]pyrimidine-based JAK1 inhibitors.

Introduction to JAK1 Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are integral to the JAK/STAT signaling cascade, which regulates a wide array of cellular processes, including inflammation, immunity, and hematopoiesis.

Selective inhibition of JAK1 is a promising therapeutic strategy for various autoimmune and inflammatory diseases. By specifically targeting JAK1, it is possible to modulate the signaling of pro-inflammatory cytokines while minimizing off-target effects associated with the inhibition of other JAK family members, such as the role of JAK2 in erythropoiesis. The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in the design of potent and selective JAK inhibitors, serving as the foundation for approved drugs like Tofacitinib.

Synthetic Pathway Overview

The general strategy for developing selective JAK1 inhibitors from this compound involves a key nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The chloro group is displaced by a variety of amine nucleophiles to introduce diverse side chains that can confer potency and selectivity. The iodo group at the C6 position can be retained or further functionalized through cross-coupling reactions to explore additional structure-activity relationships (SAR).

G Start 4-Chloro-6-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) with Primary or Secondary Amine (R1R2NH) Start->SNAr Intermediate 4-Amino-6-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Derivative SNAr->Intermediate Coupling Optional: Suzuki or Sonogashira Coupling at C6-iodo position Intermediate->Coupling Final_Product Selective JAK1 Inhibitor Intermediate->Final_Product Direct use or further modification Coupling->Final_Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis A Combine Starting Material, Amine, and Base in Solvent B Heat and Stir under Inert Atmosphere A->B C Monitor by TLC B->C D Cool and Isolate Crude Product C->D E Purify by Column Chromatography D->E F Characterize Final Product (NMR, MS) E->F G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare Serial Dilutions of Inhibitor Compounds B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP and Incubate B->C D Stop Reaction and Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent and Incubate D->E F Measure Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/JAK3/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Selective JAK1 Inhibitor Inhibitor->JAK1 Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including Tofacitinib.

I. Synthetic Workflow Overview

The synthesis of this compound is a multi-step process. The general workflow involves the formation of the core pyrrolo[2,3-d]pyrimidine ring system, followed by iodination and N-methylation. Understanding this workflow is crucial for effective troubleshooting.

Synthetic Workflow A Starting Materials B Step 1: Pyrrolo[2,3-d]pyrimidine Core Synthesis A->B C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Step 2: Iodination C->D E 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine D->E F Step 3: N-Methylation E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guides & FAQs

This section is organized by synthetic step to directly address specific issues you may encounter.

Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The initial synthesis of the pyrrolo[2,3-d]pyrimidine core is a critical step that can significantly impact the overall yield and purity of the final product.

Q1: My yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this step can stem from several factors. Here’s a breakdown of potential issues and solutions:

  • Incomplete Reaction: The cyclization and chlorination steps may not be going to completion.

    • Troubleshooting:

      • Ensure all reagents, especially phosphorus oxychloride (POCl₃), are fresh and of high purity.

      • Reaction temperature and time are critical. For the chlorination step, maintaining a temperature between 80-100°C for 2-4 hours is often necessary.[1]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Troubleshooting:

      • Control the temperature during the addition of reagents to minimize exothermic reactions that can lead to side products.

      • The pH adjustment during workup is crucial. Ensure the pH is carefully adjusted to 9-10 with a base like sodium hydroxide to precipitate the product without causing degradation.[1]

  • Purification Losses: Significant amounts of the product may be lost during the workup and purification stages.

    • Troubleshooting:

      • Recrystallization from a suitable solvent like toluene can improve purity and yield.[1]

      • Ensure complete precipitation of the product from the aqueous solution before filtration.

Quantitative Data Summary: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Starting MaterialReagentsReaction ConditionsReported Yield
4-Hydroxypyrrolo[2,3-d]pyrimidinePOCl₃80-100°C, 2-4 hVaries
6-chloro-5-iodo-7H-pyrimidin-4-amine-Two-step synthesis~60%
Ethyl-2-cyanoacetateThiourea, Sodium Ethoxide, Active Nickel, 2-chloroacetaldehyde, POCl₃Four-step synthesis~57%
Dimethyl malonateVariousSeven-step synthesis31% overall

Logical Troubleshooting Flow for Low Yield in Step 1

Troubleshooting Step 1 Start Low Yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CheckReaction Is the reaction going to completion? (Monitor by TLC/HPLC) Start->CheckReaction YesComplete Yes CheckReaction->YesComplete NoComplete No CheckReaction->NoComplete CheckPurification Are there significant losses during purification? YesComplete->CheckPurification CheckReagents Check reagent purity and age (especially POCl₃). NoComplete->CheckReagents OptimizeConditions Optimize reaction time and temperature. CheckReagents->OptimizeConditions YesPurification Yes CheckPurification->YesPurification NoPurification No CheckPurification->NoPurification OptimizeWorkup Optimize workup procedure (e.g., pH adjustment, extraction solvent). YesPurification->OptimizeWorkup ConsiderSideReactions Investigate potential side reactions. NoPurification->ConsiderSideReactions OptimizeRecrystallization Optimize recrystallization conditions (solvent, temperature). OptimizeWorkup->OptimizeRecrystallization

Caption: Troubleshooting decision tree for low yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of an iodine atom at the C6 position is a key functionalization step.

Q2: I am observing incomplete iodination or the formation of di-iodinated byproducts. How can I improve the selectivity and yield of the mono-iodinated product?

A2: Achieving selective mono-iodination requires careful control of the reaction conditions.

  • Incomplete Iodination:

    • Troubleshooting:

      • Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for this substrate.[2] Ensure it is of high quality and used in a slight excess (e.g., 1.1 equivalents).

      • Solvent: Anhydrous Dimethylformamide (DMF) is a suitable solvent.[2] Ensure the solvent is dry, as water can interfere with the reaction.

      • Reaction Time and Temperature: Stirring at room temperature for 2 hours is often sufficient.[2] Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Formation of Di-iodinated Byproducts:

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of NIS. Using a large excess can lead to di-iodination.

      • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help improve selectivity for the mono-iodinated product.

Quantitative Data Summary: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Starting MaterialIodinating AgentSolventReaction ConditionsReported Yield
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineN-Iodosuccinimide (NIS)Anhydrous DMFRoom Temperature, 2 hNot specified, but described as an effective method.[2]
4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidineIodination followed by deprotectionTHF, NaOH/MeOH-77% (after deprotection)[3]
Step 3: N-Methylation of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

The final step of introducing the methyl group at the N7 position is crucial and can be prone to regioselectivity issues.

Q3: I am getting a mixture of N7 and other N-methylated isomers, or the reaction is not proceeding. How can I achieve selective N7-methylation with a high yield?

A3: Selective N-methylation of the pyrrole nitrogen in the pyrrolo[2,3-d]pyrimidine system requires careful selection of the base and methylating agent.

  • Regioselectivity Issues (Formation of multiple N-methylated isomers):

    • Troubleshooting:

      • Choice of Base: The choice of base is critical for regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the pyrrole nitrogen selectively. The use of weaker bases might lead to a mixture of products.

      • Protecting Groups: In some cases, protecting other reactive sites might be necessary to achieve the desired regioselectivity, although this adds extra steps to the synthesis.

  • Incomplete Reaction:

    • Troubleshooting:

      • Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents. Ensure they are fresh and added in a slight excess.

      • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent like DMF or THF at temperatures ranging from 0°C to room temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

      • Activation: The nitrogen on the pyrrole ring has nucleophilic character and can react with alkyl halides under basic conditions to yield N-alkylation products.[2] The choice of a suitable base is key to facilitate this reaction.

Quantitative Data Summary: N-Methylation of Pyrrolo[2,3-d]pyrimidines (Representative Examples)

SubstrateMethylating AgentBaseSolventYieldNotes
4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidineMethyl bromideNaHDMFNot specifiedN5-methylation
6-chloro-7-deazapurineMethyl halide--Good yieldsN-alkylation

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: Purification of the final product is essential to obtain a high-purity compound for subsequent applications.

  • Chromatography:

    • Silica gel column chromatography is a common and effective method for purifying this type of compound. A gradient of ethyl acetate in hexanes is typically used as the eluent.[2]

  • Recrystallization:

    • If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method. The choice of solvent will depend on the solubility of the product and impurities.

  • Trituration:

    • Trituration with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a more polar solvent can help remove non-polar impurities.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general representation based on literature procedures.[1]

  • Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine:

    • Dissolve ethyl cyanoacetate and thiourea in ethanol.

    • Slowly add sodium ethoxide in ethanol at 0-5°C.

    • Stir at room temperature and then reflux for 8-10 hours.

    • Cool, filter, and wash the solid with ethanol to obtain the product.

  • Step 2: Synthesis of 4-amino-6-hydroxypyrimidine:

    • Add 2-mercapto-4-amino-6-hydroxypyrimidine to an ammonia solution.

    • Add active nickel and heat at 80-100°C for 4-6 hours.

    • Filter while hot, cool, and collect the precipitated product.

  • Step 3: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine:

    • Add 4-amino-6-hydroxypyrimidine and sodium acetate to water.

    • Heat to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde.

    • Stir for 4-6 hours, cool, and filter the product.

  • Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

    • Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride.

    • Stir at 80-100°C for 2-4 hours.

    • Remove excess POCl₃ by distillation.

    • Quench with ice water, adjust the pH to 9-10 with NaOH, and filter the product.

    • Recrystallize from toluene.

Protocol 2: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is based on the use of N-Iodosuccinimide.[2]

  • To a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane:EtOAc gradient) to obtain 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 3: N-Methylation of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This is a general protocol for N-alkylation of related systems and may require optimization.

  • To a solution of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF or DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

References

Technical Support Center: Purification of Halogenated 7H-pyrrolo[2,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated 7H-pyrrolo[2,3-d]pyrimidine intermediates.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your target compounds.

Issue 1: Low Recovery of the Desired Compound After Column Chromatography.

  • Question: I am losing a significant amount of my halogenated 7H-pyrrolo[2,3-d]pyrimidine intermediate during silica gel column chromatography. What are the possible causes and how can I improve the recovery?

  • Answer: Low recovery during column chromatography can be attributed to several factors. Firstly, your compound may be highly polar and adsorbing irreversibly to the silica gel. Consider deactivating the silica gel with a small percentage of a polar solvent like triethylamine or methanol in your eluent system. Secondly, the compound might be unstable on silica gel, especially if it is sensitive to acid.[1] In such cases, using neutral alumina as the stationary phase or minimizing the time the compound spends on the column can be beneficial. Finally, ensure you are using the correct eluent polarity; a solvent system that is too polar may elute impurities along with your product, while a system that is not polar enough will result in slow elution and potential product streaking and loss on the column.

Issue 2: Co-elution of Impurities with the Product.

  • Question: I am struggling to separate my desired halogenated intermediate from a closely-eluting impurity during column chromatography. How can I improve the separation?

  • Answer: Achieving good separation of closely-eluting spots requires optimizing the chromatographic conditions. You can try a shallower solvent gradient or switch to an isocratic elution with a finely tuned solvent mixture. Experiment with different solvent systems; for instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.[1] If regioisomers are the issue, separation can be particularly challenging.[2] In such cases, consider using a different stationary phase, such as C18 reverse-phase silica, or explore alternative purification techniques like preparative HPLC.[3]

Issue 3: Difficulty in Removing Residual Palladium Catalyst.

  • Question: My halogenated 7H-pyrrolo[2,3-d]pyrimidine intermediate is contaminated with residual palladium from a cross-coupling reaction. Standard filtration is not removing it effectively. What should I do?

  • Answer: Residual palladium can be present in both heterogeneous (Pd(0)) and soluble (Pd(II)) forms.[4] Simple filtration through celite is often insufficient for removing soluble palladium species.[4] Consider using a palladium scavenger. Thiol-based scavengers are effective for Pd(II), while other specialized scavengers are available for Pd(0).[4] Another common method is treatment with activated carbon, which can adsorb the palladium catalyst.[5] However, be cautious as your product might also adsorb to the carbon, leading to yield loss.[5] Recrystallization can also be an effective method for removing palladium impurities.[5]

Issue 4: The Compound "Oils Out" During Recrystallization.

  • Question: When I try to recrystallize my halogenated intermediate, it separates as an oil instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" typically occurs when the solution is supersaturated or when the cooling process is too rapid. Ensure that you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[6] Slow cooling is crucial for crystal formation; allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] Using a solvent pair, where the compound is soluble in one solvent and insoluble in the other (e.g., DCM/hexane or methanol/water), can also promote crystallization over oiling out.[7]

Frequently Asked Questions (FAQs)

General Purification

  • Q1: What are the most common purification techniques for halogenated 7H-pyrrolo[2,3-d]pyrimidine intermediates?

    • A1: The most frequently employed purification methods are silica gel column chromatography and recrystallization.[8][9] For highly pure compounds required for pharmaceutical applications, preparative high-performance liquid chromatography (HPLC) may also be used.[10]

  • Q2: My halogenated intermediate has very poor solubility. How can I purify it effectively?

    • A2: For compounds with low solubility, you may need to use more polar solvents for chromatography, such as dichloromethane/methanol mixtures.[3] For recrystallization, finding a suitable solvent in which the compound is soluble when hot but insoluble when cold is key.[6][11] If single solvents are not effective, a mixed solvent system is a good alternative.[11] In some cases, derivatization with a protecting group can improve solubility and ease of handling during purification.[12]

Column Chromatography

  • Q3: How do I choose the right solvent system for column chromatography?

    • A3: Thin-layer chromatography (TLC) is the best way to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation on the column. A common starting point for many pyrrolopyrimidine derivatives is a mixture of hexanes and ethyl acetate.[1][13]

  • Q4: What are the typical stationary phases used for these types of compounds?

    • A4: Silica gel is the most common stationary phase for the purification of halogenated pyrrolopyrimidines.[1][13] However, if your compound is acid-sensitive, neutral alumina can be a better choice. For very polar or non-polar compounds, reverse-phase silica (C18) might provide better separation.

Recrystallization

  • Q5: What are some good solvent systems for the recrystallization of halogenated 7H-pyrrolo[2,3-d]pyrimidines?

    • A5: The choice of solvent is highly dependent on the specific structure of your intermediate. Common single solvents to try are ethanol, methanol, or ethyl acetate.[14] Frequently used solvent pairs include heptane/ethyl acetate, methanol/water, and dichloromethane/hexane.[7]

  • Q6: How can I assess the purity of my intermediate after purification?

    • A6: Purity can be assessed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to determine the percentage of the main component and detect impurities.[15][16] Nuclear magnetic resonance (NMR) spectroscopy can provide structural confirmation and identify impurities with distinct signals.[9] Mass spectrometry (MS) is useful for confirming the molecular weight and identifying unknown impurities.[16]

Data on Purification Methods

Purification MethodTypical Purity BeforeTypical Purity AfterTypical YieldCommon Impurities RemovedReference(s)
Column Chromatography (Silica Gel) 70-90%>95%60-90%Starting materials, reaction by-products, regioisomers[1][13]
Recrystallization 85-95%>98%70-95%Minor impurities with different solubility profiles, residual solvents[5][14]
Palladium Scavenging >90% (with Pd)>90% (<10 ppm Pd)>95%Residual palladium catalyst[4][5]
Activated Carbon Treatment >90% (with Pd)>90% (<20 ppm Pd)80-95%Residual palladium catalyst, colored impurities[5]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Dry load the crude product by adsorbing it onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system. A typical slurry packing method involves mixing the silica gel with the eluent and pouring it into the column, then allowing it to settle with gentle tapping.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the predetermined solvent system. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified halogenated 7H-pyrrolo[2,3-d]pyrimidine intermediate.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, add the crude halogenated intermediate and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Guides

experimental_workflow crude Crude Halogenated 7H-pyrrolo[2,3-d]pyrimidine dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool collect Collect Crystals by Filtration cool->collect dry Dry Crystals collect->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization Workflow.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield impure Product Impure? low_yield->impure No check_solubility Check Compound Solubility and Stability on Silica low_yield->check_solubility Yes optimize_eluent Optimize Eluent System (TLC) impure->optimize_eluent Yes pd_issue Palladium Contamination? impure->pd_issue No change_stationary Consider Different Stationary Phase check_solubility->change_stationary recrystallize Attempt Recrystallization optimize_eluent->recrystallize change_stationary->recrystallize end Pure Product recrystallize->end use_scavenger Use Palladium Scavenger or Activated Carbon pd_issue->use_scavenger Yes use_scavenger->recrystallize

Caption: Purification Troubleshooting Logic.

References

Technical Support Center: Iodination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?

A1: The iodination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is an electrophilic aromatic substitution reaction. The pyrrole ring of the pyrrolo[2,3-d]pyrimidine core is electron-rich and therefore susceptible to electrophilic attack.[1] Based on the electronic properties of this heterocyclic system, the substitution is expected to occur regioselectively at the C5-position of the pyrrole ring. The N-methyl group at the 7-position does not fundamentally alter the inherent reactivity of the pyrrole ring towards electrophiles at C5.

Q2: What are the most common iodinating reagents for this transformation?

A2: N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich heterocycles, including the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.[2][3] It is a mild and selective iodinating agent.[4] Other reagents like iodine monochloride (ICl) can also be used, but may require more careful control of reaction conditions to avoid side reactions.[5]

Q3: What are the potential side reactions during the iodination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?

A3: The primary side reactions of concern are:

  • Over-iodination: The product, 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, still possesses a potentially reactive C6-position on the pyrrole ring. While less reactive than the C5-position, under harsh conditions or with an excess of the iodinating reagent, di-iodination at both C5 and C6 may occur.[6]

  • Hydrolysis of the chloro group: The 4-chloro substituent on the pyrimidine ring can be susceptible to nucleophilic attack, particularly in the presence of water and acid or base, leading to the formation of the corresponding 4-hydroxy derivative.[7][8]

  • Decomposition of the starting material or product: Pyrrolo[2,3-d]pyrimidine derivatives can be sensitive to strong acids and bases, which may lead to decomposition or the formation of tar-like materials.[7][8]

  • Reaction with the solvent: While DMF is a common solvent, under certain conditions, it can participate in side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC mobile phase for this reaction system is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot will indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Reagents: N-Iodosuccinimide (NIS) can decompose over time, especially if not stored properly.1. Use a fresh bottle of NIS or test the activity of the current batch on a known reactive substrate. Store NIS in a cool, dark, and dry place.
2. Insufficient Reaction Time or Temperature: The reaction may be sluggish under the chosen conditions.2. Monitor the reaction closely by TLC or HPLC. If the reaction is slow, consider extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40-50 °C).
3. Moisture in the Reaction: Water can quench the electrophilic iodinating species and lead to hydrolysis of the starting material or product.3. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Selectivity) 1. Over-iodination: Use of excess iodinating reagent or prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NIS. Monitor the reaction carefully and stop it once the starting material is consumed to minimize the formation of di-iodinated byproducts.
2. Reaction at other positions: While C5 is the most reactive site, minor substitution at other positions might occur under certain conditions.2. Optimize the reaction temperature. Lowering the temperature may improve regioselectivity.
Difficult Purification 1. Presence of Succinimide byproduct: The reaction with NIS produces succinimide as a byproduct, which can sometimes co-elute with the product.1. After the reaction, a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic succinimide.
2. Formation of polar impurities or baseline material on TLC: This could be due to decomposition.2. Ensure the reaction is not overheated. Use purified starting materials and high-quality solvents. A pre-purification step, such as passing the crude mixture through a short plug of silica gel, may be beneficial.
Product Decomposition 1. Harsh work-up conditions: Exposure to strong acids or bases during extraction can degrade the product.1. Use mild work-up procedures. Neutralize the reaction mixture carefully. Avoid prolonged contact with acidic or basic aqueous solutions.
2. Instability on silica gel: Some nitrogen-containing heterocycles can be sensitive to acidic silica gel.2. Consider using neutral or basic alumina for column chromatography. Alternatively, triethylamine can be added to the eluent (e.g., 0.1-1%) to deactivate the silica gel.

Experimental Protocols

Key Experiment: Iodination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: To synthesize 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., Hexane:EtOAc = 1:1).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Expected Outcome: The product is typically an off-white to pale yellow solid. The yield can vary depending on the scale and purity of the starting materials but is generally moderate to good.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF cool Cool to 0 °C start->cool add_nis Add N-Iodosuccinimide (NIS) cool->add_nis warm_stir Warm to RT and stir for 2-4h add_nis->warm_stir monitor Monitor by TLC/HPLC warm_stir->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine chromatography->product

Caption: Experimental workflow for the iodination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

side_reactions cluster_main Main Reaction cluster_side Side Reactions start 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine main_product 4-Chloro-5-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine start->main_product + NIS (1.1 eq) DMF, 0°C to RT diiodo Di-iodinated Product (C5 and C6) start->diiodo + Excess NIS (Potential) hydrolysis 4-Hydroxy Product start->hydrolysis + H2O (Potential) decomposition Decomposition Products start->decomposition Harsh Conditions (Potential) main_product->diiodo + NIS (Potential)

Caption: Potential main and side reactions in the iodination process.

References

Optimization of palladium catalyst for Suzuki coupling of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this specific reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?

A1: The iodine atom at the C6 position is significantly more reactive than the chlorine atom at the C4 position in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The general reactivity trend for aryl halides in the oxidative addition step, which is often the rate-determining step, is I > Br > OTf >> Cl.[3] This high reactivity of the C-I bond allows for selective coupling at the C6 position while leaving the C-Cl bond intact for potential subsequent transformations.[2]

Q2: What are the recommended starting conditions (catalyst, ligand, base, solvent) for this reaction?

A2: For the Suzuki coupling of heteroaryl halides, a good starting point often involves a Pd(0) source or a Pd(II) precatalyst that can be easily reduced in situ.[4] A common and effective system is using a palladium source like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand.[5][6]

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

  • Base: An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ (2-3 equivalents) is a standard choice.[7] For more challenging couplings, stronger bases like K₃PO₄ can be effective.[8]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[8] Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/water.[7][9]

  • Temperature: Reactions are typically heated, often between 80-110 °C.[1][2]

Q3: My boronic acid is degrading, leading to low yields. What can I do?

A3: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This side reaction can be exacerbated by high temperatures and strong bases.[4] To mitigate this, you can:

  • Use a milder base or lower the reaction temperature.[8]

  • Switch to a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[3][8]

  • Ensure you are using fresh, high-purity boronic acid.[3]

  • Minimize the amount of water in the reaction if the specific conditions allow.[4]

Q4: How critical is the exclusion of oxygen from the reaction?

A4: It is highly critical. The active catalytic species, Pd(0), is susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst.[3] Similarly, many phosphine ligands can be oxidized, rendering them ineffective.[3] Therefore, it is essential to thoroughly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon.[2] This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[2]

Troubleshooting Guides

Problem: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps & Recommendations
1. Inactive Catalyst The active species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction may be inefficient.[4] Some Pd(0) sources like Pd₂(dba)₃ can also degrade over time. Solution: Use a fresh batch of catalyst. Test your catalyst on a known, reliable reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity.[4]
2. Inappropriate Ligand For coupling with heteroaryl chlorides (or in this case, the less reactive C-Cl bond if targeting diarylation), standard ligands like PPh₃ may be insufficient. Electron-rich and bulky ligands are often required to promote the oxidative addition step.[7][8] Solution: Screen a panel of more advanced ligands, such as Buchwald ligands (e.g., XPhos, SPhos) or other electron-rich phosphines (e.g., P(t-Bu)₃).[7][8]
3. Insufficiently Strong or Soluble Base The base is crucial for the transmetalation step.[8] If the base is too weak or does not have sufficient solubility in the reaction medium, the catalytic cycle will be impeded. Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8] Ensure the chosen solvent system can at least partially dissolve the base; a biphasic mixture with vigorous stirring is common.[4]
4. Low Reaction Temperature The oxidative addition to the C-I bond is generally facile, but subsequent steps or reactions involving the C-Cl bond may require higher thermal energy. Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential substrate or product decomposition.[8]
5. Catalyst Inhibition The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium center, potentially inhibiting its catalytic activity.[8] Solution: The choice of ligand is critical here. Bulky ligands can often disfavor inhibitory binding of the heterocycle to the metal center.[10]
Problem: Significant Side Product Formation
Side Product Potential Cause Troubleshooting Steps & Recommendations
Homocoupling of Boronic Acid This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11] Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[4] Using a direct Pd(0) source can sometimes help.[4]
Dehalogenation (Protodehalogenation) The starting material's iodine or chlorine atom is replaced by a hydrogen atom. This can happen after oxidative addition if the subsequent steps of the catalytic cycle are slow.[4] Solution: This side reaction suggests an issue with the transmetalation step. Try changing the base or solvent to improve the reactivity of the boronate species. Sometimes, using a different ligand can accelerate the desired catalytic turnover relative to dehalogenation.
Formation of Palladium Black The precipitation of metallic palladium (palladium black) indicates catalyst decomposition and deactivation. Solution: This often happens when the ligand is not robust enough to stabilize the palladium nanoparticles at the reaction temperature or if the ligand concentration is too low.[12] Try increasing the ligand-to-palladium ratio or switching to a more sterically bulky and thermally stable ligand.[13]

Data Presentation: Optimization Screening Tables

The following tables present hypothetical but representative data for a systematic optimization of the Suzuki coupling of this compound with a generic arylboronic acid.

Table 1: Screening of Palladium Catalysts and Ligands Reaction Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.

EntryPalladium Source (mol%)Ligand (mol%)Yield of 6-Aryl Product (%)
1Pd(PPh₃)₄ (5)-65
2Pd₂(dba)₃ (2.5)PPh₃ (10)68
3Pd(OAc)₂ (5)SPhos (10)85
4PdCl₂(dppf) (5) - 92
5Pd₂(dba)₃ (2.5)XPhos (10)90

Table 2: Screening of Bases Reaction Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), PdCl₂(dppf) (5 mol%), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.

EntryBase (2.0 eq)Yield of 6-Aryl Product (%)
1Na₂CO₃75
2K₂CO₃92
3Cs₂CO₃94
4K₃PO₄ 96
5NaHCO₃45

Table 3: Screening of Solvents Reaction Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), K₃PO₄ (2.0 eq), PdCl₂(dppf) (5 mol%), 90 °C, 12 h.

EntrySolvent System (v/v)Yield of 6-Aryl Product (%)
1Toluene/H₂O (4:1)88
2THF/H₂O (4:1)85
31,4-Dioxane/H₂O (4:1) 96
4DME/H₂O (4:1)91
5Acetonitrile/H₂O (4:1)78

Experimental Protocols

Representative Protocol for Selective Suzuki Coupling at the C6-Iodo Position

This protocol is a starting point and should be optimized based on the specific boronic acid used and troubleshooting results.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe to achieve the desired solvent ratio (e.g., 4:1). The typical reaction concentration is 0.1-0.5 M.[2]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 90-110 °C).[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Visualizations

Suzuki_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep1 Weigh Solids: Substrate, Boronic Acid, Base, Catalyst prep2 Add to Flame-Dried Schlenk Flask prep1->prep2 prep3 Seal & Purge with Inert Gas (3x) prep2->prep3 reac1 Add Degassed Solvents via Syringe prep3->reac1 reac2 Heat to Desired Temperature with Stirring reac1->reac2 reac3 Monitor Progress by TLC / LC-MS reac2->reac3 work1 Cool to Room Temp & Quench reac3->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Dry & Concentrate Organic Layer work2->work3 work4 Purify by Column Chromatography work3->work4

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low or No Conversion Observed q1 Is the catalyst/ligand fresh and known to be active? start->q1 sol1 Use fresh reagents. Test catalyst on a known reaction. q1->sol1 No q2 Is the atmosphere inert and are solvents degassed? q1->q2 Yes a1_yes Yes a1_no No sol2 Improve degassing procedure. Ensure a positive pressure of N2 or Ar. q2->sol2 No q3 Is the base strong enough (e.g., K3PO4, Cs2CO3)? q2->q3 Yes a2_yes Yes a2_no No sol3 Screen stronger bases. q3->sol3 No q4 Is the reaction temperature optimal? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase temperature gradually. q4->sol4 No end_node Consider screening advanced ligands (e.g., Buchwald type) and different solvent systems. q4->end_node Yes a4_yes Yes a4_no No

Caption: A decision tree to guide troubleshooting for low-yielding Suzuki coupling reactions.

Screening_Workflow cluster_catalyst Phase 1: Catalyst & Ligand Screening cluster_base Phase 2: Base Optimization cluster_solvent Phase 3: Solvent Optimization cat1 Standard Catalysts: Pd(PPh3)4 PdCl2(dppf) cat2 Precatalyst + Ligand: Pd2(dba)3 or Pd(OAc)2 + PPh3, P(t-Bu)3 cat1->cat2 cat3 Advanced Ligands: + SPhos, XPhos, RuPhos cat2->cat3 base1 Carbonates: Na2CO3, K2CO3, Cs2CO3 cat3->base1 Select Best Catalyst base2 Phosphates: K3PO4 base1->base2 solv1 Ethers: Dioxane, THF, DME (with H2O) base2->solv1 Select Best Base solv2 Aromatics: Toluene (with H2O) solv1->solv2 final final solv2->final Optimized Conditions

Caption: A logical workflow for the systematic screening of reaction components.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for preclinical studies.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially when scaling up for preclinical trials. The general synthetic route involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by iodination and methylation.

Synthetic_Pathway A Starting Materials B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Core Synthesis C 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine B->C Iodination D This compound C->D Methylation Iodination_Troubleshooting start Low Yield in Iodination check_reagents Check Reagent Purity (NIS, Starting Material) start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_time Increase Reaction Time optimize_temp->optimize_time quenching Proper Quenching (Sodium Thiosulfate) optimize_time->quenching end Improved Yield quenching->end Methylation_Regioselectivity start Mixture of N-Alkylated Products? base_choice Is the base strong enough and non-nucleophilic? start->base_choice temp_control Was the temperature controlled during deprotonation and alkylation? base_choice->temp_control Yes solution Optimize Base and Temperature base_choice->solution No solvent_anhydrous Is the solvent (e.g., DMF) anhydrous? temp_control->solvent_anhydrous Yes temp_control->solution No solvent_anhydrous->start Yes, issue persists solvent_anhydrous->solution No

Troubleshooting low conversion rates in 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The following information is designed to help you diagnose and resolve common issues encountered during cross-coupling and amination reactions, thereby improving conversion rates and overall reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Question: I am experiencing low conversion rates in my Suzuki-Miyaura coupling reaction with this compound and a boronic acid/ester. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura reactions involving this substrate can arise from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, and side reactions. The pyrimidine and pyrrole nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Here is a breakdown of potential causes and troubleshooting steps:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems may be required.

    • Recommendation: Screen a variety of palladium catalysts and ligands. For instance, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective. Consider using pre-catalysts such as XPhos Pd G2 or G4 which are more stable and active.

  • Base and Solvent Selection: The base and solvent system significantly influences the reaction's efficiency.

    • Recommendation: An optimization study for a similar system found that K₃PO₄ as the base in 1,4-Dioxane provided good yields.[1] It is advisable to screen a matrix of bases and solvents to find the optimal combination for your specific coupling partners.

  • Reaction Temperature: Suboptimal reaction temperatures can lead to incomplete reactions.

    • Recommendation: Most Suzuki couplings for similar pyrimidine derivatives are conducted at temperatures between 70-80 °C under an inert atmosphere.[1] However, depending on the reactivity of your coupling partners, you may need to adjust the temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.

  • Reagent Quality: The purity of your starting materials, including the boronic acid/ester and the pyrrolopyrimidine, is paramount. Impurities can poison the catalyst.

    • Recommendation: Ensure your this compound is pure. Additionally, be aware that boronic acids, especially electron-deficient ones, can undergo protodeboronation, a side reaction that reduces the amount of active coupling partner.[2] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2]

    • Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents.

Below is a troubleshooting workflow for low yields in Suzuki coupling reactions:

G cluster_0 Troubleshooting Low Conversion in Suzuki Coupling start Low Conversion Rate Observed reagent_check Verify Reagent Quality (Purity, Stability) start->reagent_check condition_check Evaluate Reaction Conditions (Temperature, Time) reagent_check->condition_check catalyst_check Assess Catalyst System (Catalyst, Ligand) condition_check->catalyst_check base_solvent_check Optimize Base and Solvent catalyst_check->base_solvent_check outcome Improved Conversion Rate base_solvent_check->outcome

Troubleshooting workflow for low Suzuki coupling conversion.
Issue 2: Challenges in Buchwald-Hartwig Amination Reactions

Question: My Buchwald-Hartwig amination of this compound with an amine is sluggish and gives a low yield. What should I investigate?

Answer: Similar to Suzuki couplings, low yields in Buchwald-Hartwig aminations can be attributed to several factors. The nitrogen-containing heterocycle can interfere with the catalyst, and the nature of the amine coupling partner is also critical.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. Different ligands are suited for different types of amines (e.g., primary, secondary, anilines).

    • Recommendation: For challenging couplings, consider using more advanced catalyst systems. Ligands such as Xantphos or Josiphos are often effective. For amination with anilines, acid-promoted amination in water can be an alternative, which may proceed at a higher rate than in organic solvents.[3]

  • Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically used.

    • Recommendation: Common bases for Buchwald-Hartwig amination include NaOtBu, K₃PO₄, and Cs₂CO₃. The optimal base will depend on the specific substrates and solvent system.

  • Side Reactions: In some cases, side reactions can consume the starting material without forming the desired product. For instance, dehalogenation of the starting material can occur.

    • Recommendation: If you observe consumption of your starting material without the formation of the product, consider the possibility of dehalogenation or other side reactions.[4] Protecting the pyrazole NH group, if you are using a pyrazole-containing amine, can prevent polymerization.[4]

  • Substrate Scope: The electronic and steric properties of the amine can affect the reaction outcome.

    • Recommendation: For anilines, those with pKa values between 5.2 and 2.7 tend to react faster in acid-promoted aminations.[3] Steric hindrance at the ortho position of anilines can lead to lower reaction rates.[3]

The following diagram illustrates the key parameters to consider for optimizing Buchwald-Hartwig amination reactions:

G cluster_1 Optimization of Buchwald-Hartwig Amination center Low Yield catalyst Catalyst & Ligand center->catalyst base Base center->base solvent Solvent center->solvent temperature Temperature center->temperature amine Amine Properties (Sterics, Electronics) center->amine outcome Higher Yield catalyst->outcome base->outcome solvent->outcome temperature->outcome amine->outcome

Key parameters for optimizing Buchwald-Hartwig amination.
Issue 3: Formation of Byproducts

Question: I am observing the formation of significant byproducts in my reaction, which complicates purification and lowers the yield of the desired product. What are the common byproducts and how can I minimize them?

Answer: Byproduct formation is a common issue in cross-coupling reactions. Identifying the byproducts can provide valuable clues for optimizing the reaction conditions.

  • Homocoupling: Homocoupling of the boronic acid or the aryl halide can be a significant side reaction, especially at higher temperatures or with less active catalysts.

    • Recommendation: To minimize homocoupling, ensure a strictly inert atmosphere and use the lowest effective catalyst loading. Optimizing the stoichiometry of the reactants can also be beneficial.

  • Protodeboronation: As mentioned earlier, this is the loss of the boronic acid group, which is replaced by a hydrogen atom. This is more common with electron-deficient boronic acids.[2]

    • Recommendation: Use milder bases such as K₃PO₄ or KF.[2] While some protocols use aqueous bases, anhydrous conditions can sometimes reduce protodeboronation.[2]

  • Hydrolysis/Solvolysis: In the presence of water or other nucleophilic solvents, the chloro group on the pyrimidine ring can be displaced.

    • Recommendation: For acid-promoted aminations, keeping the amount of acid low is important to minimize competing solvolysis.[3] If hydrolysis is a persistent issue, consider using anhydrous solvents and reagents.

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

EntryBaseSolventYield (%)
1K₃PO₄1,4-DioxaneGood
2Cs₂CO₃TolueneVaries
3K₂CO₃THF/H₂OVaries
4Na₂CO₃DMEVaries

Note: This table is a generalized summary based on findings for similar pyrimidine systems.[1] Optimal conditions should be determined experimentally for each specific reaction.

Table 2: Substrate Scope in HCl-Promoted Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines

EntryAniline SubstituentpKaConversion after 1h (%)Isolated Yield (%)
14-OCH₃5.34>9594
24-CH₃5.08>9592
3H4.60>9591
44-Cl3.98>9589
53-Cl3.46>9590
64-CF₃2.75>9588
74-NO₂1.028080
82-Cl2.655075
92-I2.624065
102,4-diCl1.452045

Data adapted from a study on the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3] Conversion was measured by ¹H NMR. Isolated yields are from preparative scale reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-Dioxane).

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and ligand if required.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[1]

  • After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Acid-Promoted Amination with Anilines in Water
  • To a reaction vessel, add this compound (1.0 equiv), the aniline (1.0-1.2 equiv), and water.

  • Add hydrochloric acid (e.g., 0.1 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Stability studies of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guidance is based on general principles of stability testing for heterocyclic compounds and related pyrrolo[2,3-d]pyrimidine analogues. It is crucial to perform compound-specific experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

Based on structurally related compounds, this compound is expected to be a crystalline solid that is stable under standard storage conditions, which include a cool, dry, and dark environment.[1][2] However, the presence of chloro and iodo substituents on the pyrrolo[2,3-d]pyrimidine core suggests potential sensitivity to certain conditions.

Q2: To which conditions is this compound likely to be most sensitive?

The compound is likely sensitive to:

  • Strong Acids and Bases: The pyrrolo[2,3-d]pyrimidine ring system can be susceptible to hydrolysis under harsh pH conditions.[1][2]

  • Moisture: Prolonged exposure to humidity could lead to hydrolytic degradation.[1][2]

  • Light: Many heterocyclic compounds exhibit photosensitivity, which may lead to degradation upon exposure to UV or visible light.

  • Oxidizing Agents: The electron-rich pyrrole ring may be susceptible to oxidation.

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of a freshly prepared solution. 1. Contamination of solvent or glassware. 2. On-column degradation. 3. Degradation in solution due to inappropriate solvent pH or exposure to light.1. Use high-purity solvents and thoroughly clean glassware. 2. Modify HPLC method parameters (e.g., mobile phase pH, column temperature). 3. Prepare solutions fresh in a suitable solvent (e.g., acetonitrile or DMSO) and protect from light.
Significant decrease in parent compound peak area after short-term storage in solution. 1. Hydrolysis due to residual water in the solvent. 2. Photodegradation from ambient light.1. Use anhydrous solvents. 2. Store solutions in amber vials or wrap vials in aluminum foil.
Inconsistent results in thermal stability studies. 1. Uneven heat distribution in the oven. 2. Interaction with the container material at elevated temperatures.1. Use a calibrated oven with good air circulation. 2. Utilize inert containers (e.g., glass) for the study.
Rapid degradation observed under oxidative stress conditions. The compound is highly susceptible to oxidation.Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the exposure time.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M HCl.

    • For base hydrolysis, mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a stock solution of the compound as described above.

    • Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature and monitor the degradation over time.

    • At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

3. Thermal Degradation:

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Expose the compound for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

4. Photostability:

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Hypothetical Quantitative Data Summary

The following table presents a hypothetical summary of forced degradation studies. Note: This data is illustrative and not based on experimental results.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl246015.22
Base Hydrolysis0.1 M NaOH86018.53
Oxidation3% H₂O₂42512.82
Thermal (Solid)N/A72808.31
Photolytic (Solid)ICH Q1BN/A2510.52

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Degradation Pathway) HPLC->Data Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent 4-Chloro-6-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Deg1 Hydrolysis Product 1 (e.g., De-chlorination) Parent->Deg1 Acid/Base Deg2 Hydrolysis Product 2 (e.g., Ring Opening) Parent->Deg2 Strong Base Deg3 Oxidation Product 1 (e.g., N-oxide) Parent->Deg3 Oxidation Deg4 Photodegradant 1 (e.g., De-iodination) Parent->Deg4 Light

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its Bromo Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate halogenated intermediates is a critical step in the synthesis of targeted therapies. This guide provides a comparative analysis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its bromo analog, 4-Chloro-6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. These compounds are key building blocks for a variety of kinase inhibitors and other therapeutic agents due to the versatile reactivity of the pyrrolo[2,3-d]pyrimidine scaffold.[1][2][3][4]

This guide summarizes the available data on the synthesis and physicochemical properties of the iodo- and bromo-analogs. Due to a lack of direct comparative studies in the public domain, we also present a comprehensive set of experimental protocols to enable researchers to conduct their own comparative analyses of these compounds.

Physicochemical Properties

PropertyThis compound4-Chloro-6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (for reference)
Molecular Formula C₇H₅ClIN₃[5]C₇H₅BrClN₃C₆H₄ClN₃[4][6]
Molecular Weight 293.5 g/mol [5]246.48 g/mol 153.57 g/mol [4][6]
CAS Number 1363382-83-5[5]Not available3680-69-1[6]
Appearance Not specified, likely a solidNot specified, likely a solidLight-colored to off-white crystalline solid[4]
Melting Point Not specifiedNot specified170–175 °C[4]
Solubility Not specifiedNot specifiedSoluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water[4]
Stability Not specifiedNot specifiedStable under normal storage conditions, but sensitive to strong acids, bases, or prolonged exposure to moisture[4]

Synthesis and Reactivity

The pyrrolo[2,3-d]pyrimidine core is a common scaffold in medicinal chemistry, and various synthetic routes have been developed.[1][7][8][9] The introduction of iodine or bromine at the 6-position, followed by methylation at the 7-position, provides key intermediates for further elaboration.

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, and thioether functionalities. The halogen at the 6-position (iodine or bromine) can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents. The reactivity of the C-I bond is generally higher than the C-Br bond in these coupling reactions, which can influence the choice of synthetic strategy.

G General Reactivity of 4-Chloro-6-halo-7-methyl-7H-pyrrolo[2,3-d]pyrimidines cluster_0 Starting Material cluster_1 Reactions at C4 cluster_2 Reactions at C6 Start 4-Chloro-6-halo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (halo = I or Br) SNAr Nucleophilic Aromatic Substitution (e.g., with R-NH2, R-OH, R-SH) Start->SNAr Nu- Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) Start->Coupling Pd catalyst

A diagram illustrating the key reaction types for these compounds.

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison of the iodo and bromo analogs, the following experimental protocols are provided. These standard assays are widely used in drug discovery to characterize and compare small molecules.

Kinase Inhibition Assay

The pyrrolo[2,3-d]pyrimidine scaffold is a well-known hinge-binding motif for many protein kinases.[2] A kinase inhibition assay is therefore essential to compare the biological activity of the two analogs.

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the iodo and bromo analogs against a panel of relevant protein kinases.

Methodology: A common method is a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).[10]

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, kinase/substrate solution, and serially diluted solutions of the test compounds (iodo and bromo analogs) and a known inhibitor as a positive control.

  • Kinase Reaction: In a 96-well plate, incubate the kinase with the test compounds for a defined period. Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP concentration using a luciferase-based detection reagent. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Workflow for Kinase Inhibition Assay Start Prepare reagents: - Kinase - Substrate - ATP - Test Compounds Incubate Incubate kinase with test compounds Start->Incubate React Initiate kinase reaction with ATP/substrate Incubate->React Detect Measure luminescence (remaining ATP) React->Detect Analyze Calculate IC50 values Detect->Analyze

A simplified workflow for a typical kinase inhibition assay.
Cell Viability Assay

To assess the cytotoxic effects of the compounds on cancer cell lines, a cell viability assay such as the MTT or XTT assay can be employed.[11][12][13]

Objective: To determine the concentration of the iodo and bromo analogs that causes a 50% reduction in cell viability (GI₅₀).

Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Protocol Outline:

  • Cell Seeding: Seed a cancer cell line of interest in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the iodo and bromo analogs.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ values.

G Workflow for MTT Cell Viability Assay Start Seed cells in 96-well plate Treat Add test compounds Start->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT reagent Incubate->MTT Measure Solubilize and measure absorbance MTT->Measure Analyze Calculate GI50 values Measure->Analyze

A streamlined workflow for the MTT cell viability assay.
Physicochemical Property Determination

Understanding the physicochemical properties of the compounds, such as solubility and stability, is crucial for their development as potential drug candidates.

Objective: To quantitatively measure and compare the aqueous solubility and chemical stability of the iodo and bromo analogs.

Methodology for Solubility: The shake-flask method is a standard technique for determining thermodynamic solubility.[15]

Protocol Outline for Solubility:

  • Sample Preparation: Add an excess amount of the test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Methodology for Stability: The stability of the compounds can be assessed in different media (e.g., buffer at various pH values, plasma) over time.

Protocol Outline for Stability:

  • Sample Incubation: Incubate a known concentration of the test compound in the desired medium at a specific temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points, take aliquots of the incubation mixture.

  • Analysis: Quench the reaction (if necessary) and analyze the concentration of the remaining parent compound by HPLC.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life.

Conclusion

Both this compound and its bromo analog are valuable intermediates in the synthesis of biologically active molecules. The choice between the iodo and bromo analog will depend on the specific synthetic strategy and the desired reactivity in subsequent chemical transformations. The iodo-substituted compound is generally more reactive in cross-coupling reactions, which may be advantageous for certain synthetic routes. However, the bromo analog may offer advantages in terms of cost or stability.

The provided experimental protocols offer a framework for a direct and quantitative comparison of these two important building blocks. The data generated from these assays will enable researchers to make informed decisions in the selection of the optimal intermediate for their drug discovery programs, ultimately accelerating the development of new and effective therapies.

References

Structure-activity relationship (SAR) of 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide to the Structure-Activity Relationship (SAR) of 4-Substituted-6-Iodo-7H-pyrrolo[2,3-d]pyrimidines

For researchers and scientists engaged in drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure in the design of potent kinase inhibitors and other therapeutic agents. This guide provides a detailed comparison of 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidines, summarizing their structure-activity relationships, presenting key experimental data, and outlining relevant methodologies. The 6-iodo substitution, while often used as a synthetic handle for further diversification, also plays a significant role in the biological activity of the final compounds.

General Synthesis

The synthesis of 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidines typically commences with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Iodination at the C6 position is a key step, followed by nucleophilic substitution at the C4 position with various amines or other nucleophiles.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Iodination (e.g., NIS) 4-Substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine->4-Substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Nucleophilic Substitution (R-NH2)

Caption: General synthetic route for 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidines.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidines is significantly influenced by the nature of the substituent at the C4 position and the presence of the iodine atom at the C6 position.

Role of the 4-Substituent

The substituent at the C4 position is crucial for modulating the potency and selectivity of these compounds. Generally, an amino group at this position, often substituted with various aryl, heteroaryl, or alkyl groups, is essential for interaction with the hinge region of kinase domains. The nature of this substituent dictates the specific kinase inhibition profile.

Impact of the 6-Iodo Substituent

The iodine atom at the C6 position can influence the biological activity in several ways:

  • Steric and Electronic Effects: The bulky and electron-withdrawing nature of iodine can affect the overall conformation and electronic properties of the molecule, influencing its binding affinity to target proteins.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's binding site, which can enhance binding affinity and selectivity.

  • Metabolic Stability: The presence of the iodo group can alter the metabolic profile of the compound.

While many studies utilize the 6-iodo group as a precursor for introducing other functionalities via cross-coupling reactions, some investigations have explored the activity of the 6-iodo substituted compounds themselves.

Comparative Biological Data

The following tables summarize the biological activity of representative 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives and related analogs from various studies.

Anticancer Activity

A series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, including 3-iodo substituted analogs, were evaluated for their in vitro cytotoxic activity against various cancer cell lines. While the substitution is at C3, these findings provide valuable insights into the potential contribution of an iodo group to the anticancer profile.

CompoundR1R2Cell LineIC50 (µM)[1]
10c ClIHT-29>50
HeLa>50
MCF-7>50
10f BrIHT-29>50
HeLa>50
MCF-7>50

Note: The numbering in the original publication differs from the standard 7H-pyrrolo[2,3-d]pyrimidine nomenclature. The iodo-substituent is at position 3 of the tricyclic system.

In another study, a 4-amino-5-iodo-7-(2-β-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine was identified as a purine nucleoside analogue with broad antitumor activity, acting through inhibition of DNA synthesis and induction of apoptosis[2].

Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for potent kinase inhibitors. The substitution pattern at the C4 and C5/C6 positions is critical for determining the kinase selectivity profile.

A comprehensive review of pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors highlights the importance of the C4-anilino substituent for potent activity[3][4]. While specific data for 6-iodo analogs is limited in this review, it provides a benchmark for comparison with other substitution patterns. For instance, many potent EGFR inhibitors feature small, electron-withdrawing groups at the C5 position.

A series of highly selective CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold were developed. The study found that 6-arylated pyrrolopyrimidines were the preferred scaffold, while 5-arylated analogs had low activity, underscoring the importance of the substitution position on the pyrrole ring[5].

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the evaluation of 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidines.

Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

cluster_0 Assay Preparation cluster_1 Reaction and Detection Compound Dilution Compound Dilution Kinase Reaction Mix Kinase Reaction Mix Compound Dilution->Kinase Reaction Mix Add to Incubation Incubation Kinase Reaction Mix->Incubation 30-60 min at RT Kinase + Substrate + ATP Kinase + Substrate + ATP Kinase + Substrate + ATP->Kinase Reaction Mix Detection Reagent Detection Reagent Incubation->Detection Reagent Add Signal Measurement Signal Measurement Detection Reagent->Signal Measurement Luminescence/Fluorescence IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP to initiate the phosphorylation reaction in the presence of the test compound or vehicle control.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced or the remaining ATP. This is often a luminescence- or fluorescence-based readout.

  • Data Analysis: Measure the signal using a plate reader and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Comparison with Alternative Kinase Inhibitors

The 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold can be compared to other established kinase inhibitors that share a similar heterocyclic core or target the same kinases.

Inhibitor ClassCore ScaffoldKey Targets
Pyrrolo[2,3-d]pyrimidines 7-DeazapurineEGFR, VEGFR, JAK, SRC, etc.
Pyrazolo[3,4-d]pyrimidines Isomeric to 7-deazapurineSRC, CDK, RET[6]
Quinazolines QuinazolineEGFR (e.g., Gefitinib, Erlotinib)

The pyrrolo[2,3-d]pyrimidine core is an ATP mimetic, and its derivatives often act as competitive inhibitors at the ATP-binding site of kinases. The selectivity of these inhibitors is achieved through specific interactions with residues in and around the ATP pocket, which can be fine-tuned by the substituents at the C4 and C6 positions.

Signaling Pathway

Many 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Growth Factor Growth Factor RTK (e.g., EGFR, VEGFR) RTK (e.g., EGFR, VEGFR) Growth Factor->RTK (e.g., EGFR, VEGFR) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK (e.g., EGFR, VEGFR)->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor->RTK (e.g., EGFR, VEGFR) Inhibition Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival, Angiogenesis

Caption: Inhibition of RTK signaling by 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Conclusion

The 4-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold holds significant promise for the development of novel therapeutic agents, particularly kinase inhibitors. The substituent at the C4 position is a primary determinant of potency and selectivity, while the 6-iodo group can further modulate the compound's properties through steric, electronic, and halogen bonding interactions. Although many studies have used the 6-iodo functionality as a synthetic intermediate, the biological activity of the final iodinated compounds warrants further investigation. This guide provides a foundational understanding of the SAR of this important class of molecules and offers a framework for the design and evaluation of new and more effective derivatives.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, can be approached through multiple synthetic pathways. The efficiency of these routes, measured by overall yield and step count, is a critical consideration for process development and scale-up. This guide provides a comparative analysis of two potential synthetic routes to this target molecule, supported by available experimental data.

Synthetic Route Comparison

Two primary strategies for the synthesis of this compound are outlined below. The key difference lies in the timing of the iodination step and the use of a protecting group.

Route 1: Iodination of a Protected Pyrrolo[2,3-d]pyrimidine

This route involves the initial protection of the pyrrole nitrogen, followed by iodination and subsequent deprotection and methylation. The use of a phenylsulfonyl protecting group directs the iodination to the desired C6 position.

Route 2: Direct Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A more direct approach involves the direct iodination of the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by methylation. This route has the advantage of fewer steps but may present challenges in controlling the regioselectivity of the iodination.

The following diagram illustrates the logical workflow of these two synthetic pathways.

G cluster_0 Route 1 cluster_1 Route 2 A1 4-Chloro-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine B1 4-Chloro-6-iodo-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine A1->B1 Iodination C1 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine B1->C1 Deprotection D 4-Chloro-6-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine C1->D Methylation A2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B2 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine A2->B2 Direct Iodination B2->D Methylation

Caption: Comparative workflow of two synthetic routes to the target molecule.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.

StepRoute 1: Protected IntermediateRoute 2: Direct Iodination
Starting Material 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Step 1: Iodination Yield not explicitly reported (9:1 mixture of regioisomers)Yield not reported for 6-iodo isomer
Step 2: Deprotection 77-94%[1]N/A
Step 3: Methylation Yield not reportedYield not reported
Overall Step Count 32
Overall Yield InconclusiveInconclusive

Note: The available data is currently insufficient to definitively determine the more efficient route due to unreported yields for key steps.

Experimental Protocols

Detailed experimental methodologies for the key transformations in each route are provided below.

Route 1: Protected Intermediate Pathway

Step 1: Iodination of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

A general procedure for the iodination of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidines has been described.[1] The starting material (5.42 g, 18.5 mmol) is subjected to an iodination reaction, which upon completion, yields a 9:1 mixture of the desired 6-iodo product and another isomer (6.0 g total).[1] The specific iodinating agent and reaction conditions to achieve this outcome are not detailed in the available literature.

Step 2: Deprotection of 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

The mixture from the previous step (containing 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine) is dissolved in tetrahydrofuran (THF, 125 mL).[1] A methanolic solution of 5 M sodium hydroxide (NaOH, 21 mL) is added, and the mixture is stirred for 2 hours at room temperature.[1] Following the reaction, a saturated aqueous solution of ammonium chloride (NH4Cl, 125 mL) is added, and the mixture is concentrated.[1] The resulting precipitate is collected by filtration and washed with water.[1] The crude product is then triturated with boiling acetonitrile (1 g/10 mL) to afford 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a white solid (3.96 g, 14.2 mmol, 77% yield).[1] An alternative procedure reports a 94% yield for this deprotection step.[1]

Step 3: Methylation of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

A specific experimental protocol with yield for the methylation of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine to the final product is not available in the reviewed literature. General procedures for the N-alkylation of pyrrolo[2,3-d]pyrimidines suggest the use of a base (e.g., sodium hydride) and an alkylating agent (e.g., methyl iodide) in a polar aprotic solvent like dimethylformamide (DMF).

Route 2: Direct Iodination Pathway

Step 1: Direct Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol) in 20 mL of anhydrous dimethylformamide (DMF) in a dry reaction flask, N-iodosuccinimide (NIS) (1.60 g, 7.16 mmol) is added.[2] The resulting mixture is stirred vigorously at room temperature for 2 hours.[2] After the reaction is complete, the solvent is removed under vacuum.[2] The residue is then purified by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to yield the iodinated product.[2] It is important to note that the regioselectivity of this reaction (i.e., the specific position of iodination on the pyrrole ring) is not explicitly stated in the available source.

Step 2: Methylation of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

As with Route 1, a detailed experimental protocol and yield for the methylation of the 6-iodo intermediate produced via this route are not available in the current literature. The general conditions described for the methylation step in Route 1 would be applicable here as well.

Conclusion and Future Outlook

To enable a comprehensive comparison, further experimental work is required to:

  • Determine the isolated yield of 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in the iodination step of Route 1.

  • Clarify the discrepancy in the reported yields for the deprotection step in Route 1.

  • Investigate the regioselectivity of the direct iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and determine the yield of the desired 6-iodo isomer in Route 2.

  • Develop and optimize a high-yielding protocol for the final N-methylation step for both routes.

The generation of this missing data will be crucial for making an informed decision on the most synthetically efficient and scalable route for the production of this valuable intermediate.

References

Validation of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide for JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Janus kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and cancer, relies on the efficient construction of their core heterocyclic scaffolds. The pyrrolo[2,3-d]pyrimidine ring system is a key pharmacophore present in numerous approved JAK inhibitors, including Tofacitinib and Ruxolitinib. The selection of an appropriate starting material and synthetic route for this core significantly impacts the overall efficiency, cost, and scalability of the drug manufacturing process. This guide provides a comparative analysis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate in the synthesis of JAK inhibitors, evaluating its performance against alternative intermediates and detailing the necessary experimental protocols for its validation.

Executive Summary

This compound offers a strategic entry point for the synthesis of various JAK inhibitors. The presence of three distinct reactive sites—a chloro group at the 4-position, an iodo group at the 6-position, and the N7-methylated pyrrole—allows for sequential and regioselective functionalization. This facilitates the introduction of various side chains characteristic of different JAK inhibitors. This guide will demonstrate that while the introduction of the iodo and methyl groups adds steps to the initial synthesis of the intermediate, it can offer advantages in terms of reaction efficiency and downstream diversification, potentially leading to higher overall yields in complex syntheses.

Comparison of Key Intermediates

The synthesis of the pyrrolo[2,3-d]pyrimidine core of JAK inhibitors can be approached through various intermediates. The choice of intermediate dictates the subsequent synthetic strategy and can significantly influence the overall process efficiency. Below is a comparison of this compound with other commonly used intermediates.

IntermediateKey FeaturesAdvantagesDisadvantages
This compound Pre-functionalized at C6 and N7.Allows for late-stage diversification at the C6 position via cross-coupling reactions. The N7-methylation prevents side reactions and the need for a separate protection/deprotection step.Longer initial synthesis to install the iodo and methyl groups.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine The most basic and common intermediate.[1]Readily available commercially. Shorter initial synthesis.Requires subsequent functionalization at both the C6 and N7 positions, which can lead to issues with regioselectivity and require protection/deprotection steps.
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine N7 position is protected with a tosyl group.The tosyl group is a good leaving group and can facilitate certain reactions. Provides protection for the N7 position.Requires an additional deprotection step to remove the tosyl group, adding to the overall step count and potentially lowering the yield.[2]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Contains two chloro-substituents.Offers the potential for sequential nucleophilic substitution at two positions.Can lead to mixtures of products if selectivity is not well-controlled.

Quantitative Comparison of Synthetic Routes

Synthetic StepIntermediateReagents & ConditionsYield (%)Purity (%)Reference
Iodination and Deprotection 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine1. Iodination 2. THF, 5M NaOH/MeOH77 (for 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine)Not specified[3]
Chlorination 7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, N,N-diisopropylethylamine, Toluene, 50°C7999.8 (HPLC)[1]
Tosylation 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineTosyl chloride, K₂CO₃, Tetrabutylammonium chloride, DCM/H₂O9499.9 (HPLC)[1]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound is not extensively reported. However, a reliable synthesis for the closely related 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is available and can be adapted.[3] The subsequent N-methylation is a standard procedure.

Step 1: Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine [3]

  • Iodination of the starting material: 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) is subjected to an iodination reaction.

  • Deprotection: The resulting mixture is dissolved in tetrahydrofuran (THF). A solution of 5 M sodium hydroxide in methanol is added, and the reaction is stirred at room temperature for 2 hours.

  • Work-up: A saturated aqueous solution of ammonium chloride is added, and the mixture is concentrated. The resulting precipitate is collected by filtration and washed with water.

  • Purification: The crude product is purified by grinding with boiling acetonitrile to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a white solid.

Step 2: N-Methylation of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Deprotonation: To a solution of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or THF) at 0 °C, a base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C.

  • Methylation: Methyl iodide (CH₃I, 1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Validation of the Intermediate

The validation of this compound as a key intermediate involves a series of analytical tests to confirm its identity, purity, and quality.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities. A purity of >98% is generally desirable for use in subsequent synthetic steps.

    • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Residual Solvent Analysis:

    • Gas Chromatography (GC): To quantify the amount of residual solvents from the synthesis and purification steps.

Visualizing Key Processes

To better understand the context and application of this key intermediate, the following diagrams illustrate the relevant biological pathway, the synthetic route, and the validation workflow.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation P_JAK->Receptor 4. Receptor Phosphorylation P_STAT P-STAT P_JAK->P_STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer P_STAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Activation JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Synthesis_Workflow Start 4-Chloro-7-(phenylsulfonyl) -7H-pyrrolo[2,3-d]pyrimidine Step1 Iodination Start->Step1 Intermediate1 Iodinated Intermediate Step1->Intermediate1 Step2 Deprotection (NaOH/MeOH) Intermediate1->Step2 Intermediate2 4-Chloro-6-iodo -7H-pyrrolo[2,3-d]pyrimidine Step2->Intermediate2 Step3 N-Methylation (NaH, CH₃I) Intermediate2->Step3 Product 4-Chloro-6-iodo-7-methyl -7H-pyrrolo[2,3-d]pyrimidine Step3->Product Step4 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Product->Step4 JAK_Inhibitor JAK Inhibitor Step4->JAK_Inhibitor

Caption: Synthetic pathway to JAK inhibitors via the title intermediate.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Validation cluster_methods Analytical Methods Crude_Product Crude Product Purified_Intermediate Purified Intermediate Crude_Product->Purified_Intermediate Purification (e.g., Crystallization, Chromatography) Identity Identity Confirmation Purified_Intermediate->Identity Purity Purity Assessment Purified_Intermediate->Purity Residual_Solvents Residual Solvent Analysis Purified_Intermediate->Residual_Solvents NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS HPLC HPLC Purity->HPLC MP Melting Point Purity->MP GC Gas Chromatography Residual_Solvents->GC Final_Approval Release for Downstream Synthesis NMR->Final_Approval MS->Final_Approval HPLC->Final_Approval MP->Final_Approval GC->Final_Approval

Caption: Workflow for the analytical validation of the key intermediate.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of a diverse range of JAK inhibitors. Its pre-functionalized nature allows for a more convergent and potentially more efficient synthetic strategy in the later stages of drug candidate synthesis. While the initial preparation of this intermediate is more complex than that of simpler analogues like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the investment in its synthesis can be offset by improved yields and greater flexibility in the final coupling steps. For research and development programs focused on exploring novel JAK inhibitors with diverse functionalities at the C6 position of the pyrrolopyrimidine core, this compound represents a superior strategic choice. Its validation through rigorous analytical methods is crucial to ensure the quality and consistency of the final active pharmaceutical ingredient.

References

N7-Substituted Pyrrolo[2,3-d]pyrimidines: A Comparative Analysis of Biological Activity with a Focus on the N7-Methyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and anticancer agents.[1][2] Substitution at the N7 position of the pyrrole ring has been a key strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of the biological activity of N7-methyl substituted pyrrolo[2,3-d]pyrimidines versus those with other N7-substituents, supported by experimental data and detailed protocols.

Comparative Biological Activity Data

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various N7-substituted pyrrolo[2,3-d]pyrimidine derivatives. The data highlights the influence of the N7-substituent on the compound's potency.

Cytotoxic Activity against Human Breast Cancer Cell Line (MDA-MB-468)

A study by Meenakshisundaram et al. (2020) explored the anticancer activity of a series of 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amines and their corresponding 4-ol analogs. The results, presented in Table 1, indicate that the nature of the N7-substituent significantly impacts cytotoxicity.[1]

Table 1: IC50 Values of N7-Substituted 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amine Derivatives against MDA-MB-468 Cells [1]

Compound IDN7-Substituent (R)IC50 (µM/ml)
8a Methyl 2.72
8bEthyl18.09
8cn-Propyl47.2
8dIsopropyl28.45
8en-Butyl14.65
8h4-Chlorophenyl2.17
8j4-Fluorophenyl2.12

From this dataset, it is evident that a small alkyl group, specifically a methyl group (Compound 8a), confers potent cytotoxic activity.[1] Interestingly, increasing the alkyl chain length from methyl to ethyl, n-propyl, isopropyl, and n-butyl (Compounds 8b, 8c, 8d, and 8e) leads to a notable decrease in activity. This suggests that a smaller, less sterically hindered group at the N7 position may be favorable for interaction with the biological target in this particular scaffold. Furthermore, the introduction of an electron-withdrawing substituted phenyl ring at the N7 position (Compounds 8h and 8j) resulted in the most potent activity in this series, even surpassing the N7-methyl analog.[1]

Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Analogs

In a separate study by Gryshchenko et al. (2022), the cytotoxic activity of tricyclic pyrrolo[2,3-d]pyrimidine derivatives was evaluated against several cancer cell lines. The N1-substitution in these tricyclic systems is analogous to the N7-substitution in the parent pyrrolo[2,3-d]pyrimidine core.

Table 2: In Vitro Cytotoxic Activity of N1-Methylated Tricyclic Pyrrolo[2,3-d]pyrimidines

Compound IDCancer Cell LineIC50 (µM)
6a HeLa6.55
6a HT-29> 50
6a MCF-7> 50
8a HeLa19.22
8a HT-29> 50
8a MCF-7> 50

Data extracted from Gryshchenko et al. (2022). Compounds 6a and 8a both feature an N1-methyl group.

While a direct comparison with other N-substituted analogs within the same tricyclic series is limited in this specific paper, the data for the N1-methyl compounds (6a and 8a) provide a baseline for their cytotoxic potential.[3] For instance, compound 6a shows moderate activity against the HeLa cell line.[3]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cells (e.g., MDA-MB-468) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., N7-substituted pyrrolo[2,3-d]pyrimidines) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of a phosphorylated substrate produced by the kinase. The inhibition of this phosphorylation is a measure of the compound's inhibitory potency.

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, ATP, and the test compounds in an appropriate kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Plating: In a 96-well plate, add serial dilutions of the test compounds and a vehicle control.

  • Kinase Addition: Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and detect the amount of product formed. For luminescence-based assays (e.g., ADP-Glo™), a reagent is added to convert the ADP produced during the kinase reaction into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Compounds compound_prep->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

EGFR Signaling Pathway

Many pyrrolo[2,3-d]pyrimidine derivatives are designed as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling cascade.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation via Adaptor Proteins PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Overview of the EGFR signaling cascade.

Conclusion

The substitution at the N7 position of the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of biological activity. While a methyl group at this position often results in potent compounds, the introduction of other substituents, such as substituted aryl groups, can lead to even greater potency. The optimal N7-substituent is likely dependent on the specific biological target and the overall structure of the molecule. The data presented in this guide underscores the importance of a systematic exploration of N7-substituents in the design and optimization of novel pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

A Head-to-Head Showdown: Unveiling the Kinase Inhibitory Profiles of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and selectivity of a promising class of kinase inhibitors, this guide offers researchers, scientists, and drug development professionals a comprehensive analysis of various pyrrolo[2,3-d]pyrimidine derivatives. By presenting quantitative data, detailed experimental methodologies, and illustrative signaling pathways, we aim to provide a critical resource for advancing cancer therapy and related drug discovery efforts.

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its analogy to the purine core of ATP, making it an effective ATP-competitive inhibitor for a multitude of protein kinases.[1][2][3] The versatility of this core has led to the development of numerous derivatives, some of which have progressed to clinical trials and even received FDA approval for treating inflammatory diseases and myeloproliferative disorders.[2][3][4] This guide focuses on a head-to-head comparison of the kinase inhibitory profiles of selected pyrrolo[2,3-d]pyrimidine derivatives, providing a clear overview of their potency and selectivity against key oncological and inflammatory targets.

Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolo[2,3-d]pyrimidine derivatives against a panel of clinically relevant kinases. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)Source
Compound 5k EGFR79Sunitinib93[5]
Her240Staurosporine38[5]
VEGFR2136Sunitinib261[5]
CDK2204SunitinibNot specified[6]
Compound 12i EGFR (T790M mutant)0.21Not specifiedNot specified[7]
EGFR (wild-type)22Not specifiedNot specified[7]
Compound 1 CSF1R1Pexidartinib9.7[8]
EGFR20Erlotinib0.4[8]
Compound 23 CSF1R< 5Pexidartinib9.7[8]
EGFR> 1000Erlotinib0.4[8]
Compound 59 RET (wild-type)low nanomolarNot specifiedNot specified[4]
RET (V804M mutant)low nanomolarNot specifiedNot specified[4]

Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic potential of their inhibitors. Below are diagrams of the JAK-STAT and VEGF signaling pathways, two critical pathways often targeted by pyrrolo[2,3-d]pyrimidine derivatives.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT pSTAT STAT_dimer STAT Dimer P_STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation

Figure 1: The JAK-STAT Signaling Pathway.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR1 VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC Activation Akt Akt PI3K->Akt Activation MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activation Gene_Expression Gene Expression Akt->Gene_Expression Cell Survival MAPK_Pathway->Gene_Expression Proliferation, Migration

Figure 2: The VEGF Signaling Pathway.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. The following is a generalized protocol for an in vitro kinase activity assay, based on commonly used methodologies.[9][10][11][12]

General In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (pyrrolo[2,3-d]pyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or a DMSO control to each well.

    • Add the kinase solution (e.g., 2.5 µL) to each well.

    • Incubate at room temperature for approximately 10 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Kinase_Assay_Workflow A Compound Preparation (Serial Dilutions) B Plate Setup (Add Compound/Control) A->B C Add Kinase & Substrate B->C D Pre-incubation (Inhibitor Binding) C->D E Initiate Reaction (Add ATP) D->E F Kinase Reaction (Incubation) E->F G Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Signal Generation (Add Kinase Detection Reagent) G->H I Measure Luminescence H->I J Data Analysis (IC50 Determination) I->J

Figure 3: General Workflow for a Kinase Inhibition Assay.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The data presented in this guide highlights the remarkable diversity in the inhibitory profiles that can be achieved through chemical modifications of this core structure. From the highly potent and selective inhibition of mutant EGFR by compound 12i to the multi-targeted profile of compound 5k, these derivatives demonstrate the tunability of this chemical class. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to the ongoing development of next-generation targeted therapies.

References

A Comparative Benchmarking Study on the Synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of a key pharmaceutical intermediate, comparing two primary synthetic routes with supporting experimental data.

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors used in the treatment of cancers and inflammatory diseases. The targeted compound, 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a valuable intermediate for the synthesis of a new generation of these therapeutics. This guide provides a comparative analysis of the two most logical synthetic pathways to this molecule, offering a benchmark of their performance based on available experimental data.

Two principal synthetic routes have been evaluated for the preparation of this compound, starting from the common precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Route A: Iodination followed by Methylation. This pathway involves the initial iodination of the pyrrolo[2,3-d]pyrimidine core, followed by the methylation of the pyrrole nitrogen.

  • Route B: Methylation followed by Iodination. This alternative sequence begins with the methylation of the starting material, followed by the iodination of the 7-methyl intermediate.

This guide will delve into the experimental protocols and performance metrics of each step in these routes to provide a clear comparison for researchers selecting a synthetic strategy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for each key transformation in the two proposed synthetic routes. This allows for a direct comparison of yields and purities, critical factors in synthetic efficiency and cost-effectiveness.

Route Step Transformation Starting Material Product Yield (%) Purity (%) Reference
A 1Synthesis of Starting MaterialVarious4-chloro-7H-pyrrolo[2,3-d]pyrimidine31-91>99[1][2]
2Iodination4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine77-9498[3]
3Methylation4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidineThis compound (Not Reported)(Not Reported)
B 1Synthesis of Starting MaterialVarious4-chloro-7H-pyrrolo[2,3-d]pyrimidine31-91>99[1][2]
2Methylation4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine(Not Reported)(Not Reported)
3Iodination4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineThis compound (Not Reported)(Not Reported)

Note: While specific yields for the final steps in both routes (A3 and B3) were not explicitly found in the searched literature, the feasibility of these transformations is high based on standard organic chemistry principles. The overall efficiency of each route will be highly dependent on these final steps.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on published literature and patents.

Synthesis of Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Multiple methods for the synthesis of this key starting material have been reported, with overall yields ranging from 31% to 91%.[1][2] One high-yielding procedure involves the condensation of a substituted pyrimidine precursor, followed by chlorination.[2] Another improved seven-step synthesis starting from dimethyl malonate has also been described, with a 31% overall yield.[1] A patented method boasts a yield of up to 84% with a purity of 99.9%.

Route A: Experimental Protocols

Step 2: Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF is treated with N-iodosuccinimide (NIS) (1.60 g, 7.16 mmol). The reaction mixture is stirred vigorously at room temperature for 2 hours. Following the reaction, the solvent is removed under vacuum, and the residue is purified by silica gel column chromatography (hexane:EtOAc = 1:1) to yield the iodinated product.[4]

Alternatively, iodination of a 7-(phenylsulfonyl)-protected precursor followed by deprotection affords 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in yields of 77% to 94% and a purity of 98% (HPLC).[3]

Step 3: Methylation of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

A general procedure for the N-alkylation of pyrrolo[2,3-d]pyrimidines involves the reaction of the N-H precursor with an alkyl halide, such as methyl iodide, in the presence of a base.

Route B: Experimental Protocols

Step 2: Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The nitrogen atom on the pyrrole ring of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo nucleophilic substitution with alkyl halides like methyl iodide in the presence of a base to yield the N-methylated product.

Step 3: Iodination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The electron-rich pyrrole ring of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is susceptible to electrophilic aromatic substitution. A common method for iodination is the use of N-iodosuccinimide (NIS) in a polar aprotic solvent such as DMF.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

G cluster_A Route A cluster_B Route B A_start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A_inter 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine A_start->A_inter Iodination A_end This compound A_inter->A_end Methylation B_start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B_inter 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B_start->B_inter Methylation B_end This compound B_inter->B_end Iodination

Caption: Comparative workflow of Route A and Route B.

Concluding Remarks

Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between the two will likely depend on the optimization of the final, currently unreported, steps. Route A benefits from a well-documented and high-yielding iodination step. However, the subsequent methylation on a more complex molecule might present challenges. Route B simplifies the final iodination step by performing it on a less complex intermediate. The efficiency of the initial methylation will be a key determinant for this route.

References

A Comparative Guide to Kinase Inhibitors Derived from a 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of various kinases, making it a versatile starting point for the development of targeted therapies. This guide provides a comparative analysis of the efficacy of kinase inhibitors synthesized from the key intermediate, 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, and its close analogs. We present key quantitative data, detailed experimental methodologies for kinase activity assessment, and visualizations of relevant signaling pathways and experimental workflows.

Efficacy Comparison of Synthesized Kinase Inhibitors

The following tables summarize the in vitro efficacy of representative kinase inhibitors derived from the this compound scaffold or its immediate precursors. These compounds target a range of kinases implicated in various diseases, including cancer and neurodegenerative disorders.

Table 1: LRRK2 Kinase Inhibitors
Compound IDStructureTarget KinasecKi (nM)[1]
18 2-((2R)-2-methylpyrrolidin-1-yl)-5-cyano-6-phenyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineLRRK2 G2019S0.7
19 2-((2S)-2-methylpyrrolidin-1-yl)-5-cyano-6-phenyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineLRRK2 G2019S212
32 2-((1,3-dimethyl-1H-pyrazol-4-yl)amino)-5-cyano-6-((2R)-2-methylpyrrolidin-1-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidineLRRK2 G2019S-
44 2-((1,3-dimethyl-1H-pyrazol-4-yl)amino)-5-cyano-6-((3R)-oxolan-3-ylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidineLRRK2 G2019S-
45 2-((1,3-dimethyl-1H-pyrazol-4-yl)amino)-5-cyano-6-((3S)-oxolan-3-ylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidineLRRK2 G2019S-

Note: The synthesis of these LRRK2 inhibitors started from 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a close analog of the topic's core structure.

Table 2: RET Kinase Inhibitors
Compound IDStructureTarget KinaseIC50 (nM)[2][3]
54 2-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-5-(thiophen-3-yl)-7H-pyrrolo[2,3-d]pyrimidineRET<10
55 2-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-5-(1-methyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineRET<10
58 2-((4-(4-methylsulfonylphenyl)phenyl)amino)-5-(thiophen-3-yl)-7H-pyrrolo[2,3-d]pyrimidineRET<10
59 2-((4-(4-methylsulfonylphenyl)phenyl)amino)-5-(1-methyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineRET<10

Note: The synthesis of these RET inhibitors commenced with 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. The 7-position was not methylated in the initial starting material.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase assays used to generate the data presented above.

LanthaScreen™ TR-FRET Kinase Assay (for LRRK2)[4]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.

Materials:

  • LRRK2 enzyme

  • LanthaScreen™ Certified Tb-anti-His Antibody

  • Kinase-specific fluorescent tracer

  • TR-FRET dilution buffer

  • Test compounds

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute in TR-FRET dilution buffer to the desired final concentration.

  • Kinase Reaction Mixture: Prepare a solution containing the LRRK2 enzyme and the Tb-anti-His antibody in TR-FRET dilution buffer.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Addition of Kinase Mixture: Add the kinase/antibody mixture to each well.

  • Addition of Tracer: Add the fluorescent tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm. The ratio of these emissions is used to determine the degree of tracer displacement by the inhibitor.

ADP-Glo™ Kinase Assay (for RET)[5][6][7]

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • RET kinase

  • Substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the RET kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for the desired period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the generated ADP into ATP and to generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a typical kinase inhibitor screening workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series incubation Kinase Reaction Incubation compound_prep->incubation kinase_prep Kinase & Substrate Preparation kinase_prep->incubation detection Signal Detection incubation->detection data_acq Data Acquisition detection->data_acq ic50_calc IC50 Determination data_acq->ic50_calc

Caption: General workflow for an in vitro kinase inhibitor screening assay.

LRRK2_pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->LRRK2

Caption: Simplified LRRK2 signaling pathway and its inhibition.

RET_pathway Ligand GDNF family ligands Co_receptor GFRα Ligand->Co_receptor RET RET Receptor Co_receptor->RET RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RET

Caption: Overview of the RET signaling pathway and its inhibition.

References

In Vitro and In Vivo Correlation of Biological Activity: A Comparative Guide to Pyrrolo[2,3-d]pyrimidine Derivatives and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tofacitinib and Sunitinib

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors, due to its structural similarity to adenine. This guide provides a comparative analysis of the in vitro and in vivo biological activities of a prominent pyrrolo[2,3-d]pyrimidine derivative, Tofacitinib, against a multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this guide aims to offer valuable insights for researchers in the field of drug discovery and development.

In Vitro Biological Activity: A Head-to-Head Comparison

The in vitro potency of Tofacitinib and Sunitinib has been extensively characterized through enzymatic and cell-based assays. The following tables summarize their inhibitory activities against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Tofacitinib JAK11.7 - 112
JAK21.8 - 20
JAK30.75 - 1.6
Sunitinib VEGFR280
PDGFRβ2
c-KitData not specified in provided search results.
FLT350 (ITD mutant)

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency.

Table 2: In Vitro Anti-proliferative Activity in Human Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50
Tofacitinib TF-1ErythroleukemiaPrestoBlue30.29 µM
Sunitinib SK-N-BE(2)NeuroblastomaAlamarBlue~10-20 ng/mL
MDA-MB-231Triple-Negative Breast Cancer3H-thymidine incorporationInhibition at 1-10 µM
MV4;11Acute Myeloid LeukemiaNot Specified8 nM

In Vivo Efficacy: From Bench to Preclinical Models

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. The following table summarizes the preclinical in vivo data for Tofacitinib and Sunitinib in relevant animal models.

Table 3: In Vivo Efficacy in Animal Models

CompoundAnimal ModelDiseaseDosing RegimenKey Findings
Tofacitinib NSG mice with MM.1S xenograftsMultiple Myeloma21.5 mg/kg/day (s.c. pump)Significantly increased survival.[1][2]
Sunitinib NOD-SCID mice with SK-N-BE(2) xenograftsNeuroblastoma20 mg/kg/day (gavage)Significant suppression of tumor growth.[3]
Mice with MDA-MB-468 xenograftsTriple-Negative Breast Cancer80 mg/kg/2 days (oral)Significant inhibition of tumor growth.[4]
Collagen-induced arthritis (CIA) miceRheumatoid Arthritis30 or 60 mg/kg/day (i.p.)Dose-dependent decrease in arthritis score.[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the data. The following diagrams illustrate the JAK/STAT signaling pathway targeted by Tofacitinib and a general workflow for in vitro to in vivo correlation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Regulates

Caption: JAK/STAT Signaling Pathway Inhibition by Tofacitinib.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis enzymatic Enzymatic Assay (e.g., Kinase Assay) Determines IC50 cell_based Cell-Based Assay (e.g., MTT, Proliferation) Determines EC50 correlation In Vitro-In Vivo Correlation (IVIVC) Predictive Model enzymatic->correlation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animal Models cell_based->pk_pd Inform Dosing cell_based->correlation efficacy Efficacy Studies (e.g., Xenograft Model) Tumor Growth Inhibition pk_pd->efficacy Establish Exposure- Response Relationship efficacy->correlation

Caption: General Experimental Workflow for In Vitro-In Vivo Correlation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Tofacitinib, Sunitinib) in 100% DMSO.

    • Create a serial dilution of the inhibitor in the appropriate kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare solutions of the recombinant human kinase, a specific peptide substrate, and ATP in the kinase assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the serially diluted inhibitor or DMSO (for control wells).

    • Add the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a suitable detection system (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Model (General Protocol)
  • Cell Preparation and Implantation:

    • Culture human tumor cells in vitro and harvest them during the exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or a mixture with Matrigel).

    • Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound (e.g., Tofacitinib, Sunitinib) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • Monitor the animals for any signs of toxicity.

    • The study is typically concluded when tumors in the control group reach a specified endpoint, or after a fixed duration.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treated groups relative to the control group.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.

    • At the end of the study, tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

References

Cross-reactivity profiling of kinase inhibitors synthesized from 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the field of kinase inhibitor drug discovery now have access to a comprehensive comparative guide on a new class of potent and selective inhibitors synthesized from a 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide provides an in-depth analysis of their cross-reactivity profiles against a broad panel of kinases, offering a direct comparison with established alternatives and furnishing detailed experimental data to support the findings. This crucial information will empower researchers, scientists, and drug development professionals to make informed decisions in their pursuit of next-generation targeted therapies.

The pyrrolo[2,3-d]pyrimidine core is a well-established privileged scaffold in medicinal chemistry, known for its ability to mimic the adenine base of ATP and effectively target the ATP-binding site of various kinases. The specific substitution pattern of the this compound starting material allows for versatile synthetic modifications, leading to the development of highly potent and selective kinase inhibitors. This guide focuses on a series of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors derived from this scaffold and compares their performance against other known CSF1R inhibitors such as Pexidartinib, BLZ945, and GW2580.

Comparative Cross-Reactivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects and associated toxicities. The following tables summarize the cross-reactivity profiles of a representative pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitor (Compound 14c, a close analog of inhibitors synthesized from the target scaffold) and established CSF1R inhibitors against a panel of kinases.

Table 1: Inhibitory Activity (IC50, nM) of Pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitor (Compound 14c) and Comparator Drugs Against Primary Target and Key Off-Target Kinases.

KinaseCompound 14c (% Inhibition @ 1µM)Pexidartinib (IC50, nM)BLZ945 (IC50, nM)GW2580 (IC50, nM)
CSF1R >99% 13 - 20 [1]1 [1]30 [2][3]
c-KIT18%27>1000150-500 fold selective vs CSF1R[2][3]
FLT326%160>1000>500 fold selective vs CSF1R[2][3]
PDGFRβ8%->1000-
KDR (VEGFR2)----
ABL----
SRC---150-500 fold selective vs CSF1R[2][3]
EGFR---150-500 fold selective vs CSF1R[2][3]

Note: Data for Compound 14c is presented as percent inhibition at a 1µM concentration, as reported in the source literature. A lower percentage indicates higher selectivity. IC50 values for comparator drugs are compiled from various sources and may have been determined under different assay conditions.

Table 2: Selectivity Score of Compound 14c.

A selectivity score (S-score) quantifies the promiscuity of a kinase inhibitor, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A score approaching 0 indicates high selectivity.

CompoundS-score (50% inhibition threshold)Kinase Panel Size
Compound 14c0.1250

The data clearly demonstrates the high selectivity of the pyrrolo[2,3-d]pyrimidine-based inhibitor for its primary target, CSF1R, with minimal off-target activity against closely related kinases. This favorable selectivity profile suggests a potentially wider therapeutic window compared to some of the existing CSF1R inhibitors.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of Pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitors

The synthesis of the evaluated CSF1R inhibitors commences with the versatile starting material, this compound. A typical synthetic route involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position, followed by a nucleophilic aromatic substitution at the 4-position with a suitable amine.

General Synthetic Scheme:

G start This compound step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) start->step1 intermediate 4-Chloro-6-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (Amine, base) intermediate->step2 product 4-Amino-6-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Final Inhibitor) step2->product G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP + Inhibitor B Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B C Incubate (40 min) B->C D Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E Incubate (30-60 min) D->E F Measure Luminescence E->F G ligand CSF1 / IL-34 receptor CSF1R Dimerization & Autophosphorylation ligand->receptor pi3k PI3K receptor->pi3k grb2 Grb2/Sos receptor->grb2 plc PLCγ receptor->plc akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Proliferation & Survival mtor->proliferation ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk differentiation Differentiation erk->differentiation dag DAG plc->dag pkc PKC dag->pkc migration Migration pkc->migration

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Hazard Profile

Hazard CategoryDescriptionGHS Pictogram
Acute Toxicity, Oral Harmful if swallowed.
alt text
Skin Irritation Causes skin irritation.
alt text
Eye Irritation Causes serious eye irritation.
alt text
Respiratory Irritation May cause respiratory irritation.
alt text

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream. Adherence to institutional and local regulations is paramount.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and sealable container designated for halogenated organic waste.

  • Avoid Mixing: Do not mix this compound with non-halogenated waste streams.

  • Solid Waste: Collect any solid residue, contaminated lab supplies (e.g., weighing paper, pipette tips), and excess compound directly into the designated waste container. Minimize dust generation during transfer.

  • Contaminated Solvents: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled container for halogenated solvent waste.

3. Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Collection: Carefully sweep or scoop the contained material into the designated halogenated waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal Logistics:

  • Labeling: Ensure the waste container is accurately and fully labeled with its contents, including the chemical name and any associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. In some cases, iodine-containing waste may be eligible for recycling programs, which should be explored with the disposal vendor.[1][2] Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill start Start: Need to dispose of This compound wear_ppe Wear appropriate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->wear_ppe assess_form Assess the form of the waste (Solid, Liquid, or Contaminated Material) solid_waste Solid Compound or Contaminated Labware assess_form->solid_waste Solid liquid_waste Compound in Solution assess_form->liquid_waste Liquid spill Accidental Spill assess_form->spill Spill wear_ppe->assess_form collect_solid Carefully transfer to a labeled 'Halogenated Organic Waste' container solid_waste->collect_solid seal_container Securely seal the waste container collect_solid->seal_container collect_liquid Pour into a labeled 'Halogenated Solvent Waste' container liquid_waste->collect_liquid collect_liquid->seal_container contain_spill Contain with inert absorbent material spill->contain_spill collect_spill Collect absorbed material into 'Halogenated Organic Waste' container contain_spill->collect_spill collect_spill->seal_container store_waste Store in a designated satellite accumulation area seal_container->store_waste arrange_disposal Arrange for pickup by a licensed hazardous waste disposal service store_waste->arrange_disposal end End: Proper Disposal Complete arrange_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Handling Procedures

This document provides critical safety and logistical information for the handling and disposal of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The following procedural guidance is based on the known hazards of closely related chemical structures and general best practices for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[3][4][5][6] The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Specifications
Weighing and Aliquoting (Solid) - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 Respirator (or higher)Ensure gloves are rated for chemical resistance.[5][7] Gown should be low-permeability with tight-fitting cuffs.[6]
Solution Preparation and Handling - Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron or GownWork within a certified chemical fume hood. Ensure eyewash stations and safety showers are accessible.[8]
Reaction Quenching and Work-up - Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Chemical-Resistant GownBe aware of potential exothermic reactions and have appropriate quenching agents readily available.
Spill Cleanup - Chemical-Resistant Boots- Heavy-Duty Chemical-Resistant Gloves- Full-Face Respirator with appropriate cartridges- Chemical-Resistant CoverallsRefer to the detailed spill cleanup protocol below.

Operational and Disposal Plans

Experimental Protocol: Safe Handling and Use

  • Preparation and Engineering Controls :

    • All work with solid this compound and its solutions must be conducted in a certified chemical fume hood.[9]

    • Ensure the work area is clean and free of clutter.

    • Verify that an eyewash station and safety shower are unobstructed and have been recently tested.[8]

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer :

    • When weighing the solid compound, do so within the fume hood.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Carefully transfer the compound to the reaction vessel using a spatula or other appropriate tool.

    • After transfer, decontaminate the spatula and weighing container with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the rinsate as hazardous waste.

  • Inerting and Reaction Setup :

    • If the reaction is air or moisture-sensitive, ensure the glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring :

    • Monitor the reaction from outside the fume hood whenever possible.

    • If direct interaction is necessary, ensure appropriate PPE is worn.

  • Quenching and Work-up :

    • Carefully and slowly add the quenching agent to the reaction mixture, being mindful of any potential exothermic processes.

    • Perform all extractions and washes within the fume hood.

  • Post-Handling Decontamination :

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove and dispose of outer gloves before exiting the fume hood.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

  • Solid Waste : All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : All liquid waste, including reaction mixtures, mother liquors, and solvent rinses, must be collected in a labeled, sealed hazardous waste container. Due to the presence of halogenated compounds, this waste may require specific disposal procedures. Consult your institution's environmental health and safety (EHS) office for guidance.[10][11]

  • Sharps Waste : Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Spill Response

  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate : If safe to do so, close the fume hood sash and restrict access to the area.

  • Report : Notify your supervisor and your institution's EHS office.

  • Cleanup (if trained) :

    • Don the appropriate spill cleanup PPE.

    • For small spills of solid material, gently cover with an absorbent material (e.g., vermiculite or sand) and carefully sweep into a designated waste container.[1] Avoid raising dust.

    • For small liquid spills, absorb with a chemical absorbent pad or vermiculite.

    • Decontaminate the spill area with a suitable solvent, collecting all cleanup materials as hazardous waste.

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handling_weigh Weigh Compound in Hood prep_spill_kit->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction handling_transfer->handling_reaction handling_workup Quench and Work-up handling_reaction->handling_workup cleanup_decontaminate Decontaminate Surfaces handling_workup->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_solid Solid Hazardous Waste cleanup_waste->disposal_solid disposal_liquid Liquid Hazardous Waste cleanup_waste->disposal_liquid cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_ehs Consult EHS for Pickup disposal_solid->disposal_ehs disposal_liquid->disposal_ehs

Caption: Workflow for Safe Handling and Disposal.

References

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